molecular formula C18H37NO2 B15581251 Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z))

Cat. No.: B15581251
M. Wt: 299.5 g/mol
InChI Key: JICKNJHTUZYBRA-JTDRTSHGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingosine (d18:1(14Z)) is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sphingosine (d18:1(14Z)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosine (d18:1(14Z)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

(Z,2S,3R)-2-aminooctadec-14-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,17-18,20-21H,2-3,6-16,19H2,1H3/b5-4-/t17-,18+/m0/s1

InChI Key

JICKNJHTUZYBRA-JTDRTSHGSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Isomer: A Technical Guide to the Discovery and Isolation of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine (B13886), a foundational component of sphingolipids, has long been a subject of intense scientific scrutiny. While the canonical trans-isomer, sphingosine (d18:1(4E)), is well-characterized, a lesser-known cis-isomer, Sphingosine (d18:1(14Z)), has emerged as a molecule of significant interest, particularly in the context of certain metabolic disorders. This technical guide provides an in-depth exploration of the discovery, isolation, and biological relevance of this atypical sphingolipid. Unlike the historical discovery of sphingosine from brain extracts, the identification of the d18:1(14Z) isomer is a modern tale rooted in the investigation of genetic metabolic diseases. This document details the enzymatic pathways leading to its formation, comprehensive protocols for its extraction and quantification, and a discussion of its potential physiological roles and signaling implications.

Discovery of an Atypical Isomer: A Shift from Classical Isolation to Molecular Pathology

The discovery of Sphingosine (d18:1(14Z)) is intrinsically linked to the study of disorders in sphingolipid metabolism, specifically deficiencies in the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1).[1][2] DEGS1 is responsible for introducing the characteristic trans double bond at the C4-C5 position of the sphingoid base. In individuals with impaired DEGS1 function, a metabolic bypass pathway involving the enzyme fatty acid desaturase 3 (FADS3) becomes active.[2][3] FADS3, a Δ14Z desaturase, introduces a cis double bond at the C14-C15 position of the sphingoid backbone, leading to the formation of this atypical sphingosine isomer.[3][4][5][6]

The initial identification of Sphingosine (d18:1(14Z)) was therefore not the result of a direct isolation from a natural source, but rather through the meticulous analysis of the sphingolipid profiles of patients with DEGS1-related hypomyelinating leukodystrophy.[1][7] Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), were instrumental in detecting and characterizing this novel isomer in patient plasma and cells expressing mutant DEGS1.[1][7]

Biosynthesis of Sphingosine (d18:1(14Z)): The FADS3 Bypass Pathway

The formation of Sphingosine (d18:1(14Z)) is a deviation from the canonical de novo sphingolipid synthesis pathway. The following diagram illustrates this alternative metabolic route.

Sphingosine_d18_1_14Z_Biosynthesis cluster_0 Canonical Pathway cluster_1 FADS3 Bypass Pathway (DEGS1 Deficiency) Palmitoyl_CoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine SPT Serine Serine Serine->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (d18:1(4E)) Dihydroceramide->Ceramide DEGS1 Dihydroceramide_bypass Dihydroceramide Sphingosine_4E Sphingosine (d18:1(4E)) Ceramide->Sphingosine_4E Ceramidase Ceramide_14Z Ceramide (d18:1(14Z)) Dihydroceramide_bypass->Ceramide_14Z FADS3 Sphingosine_14Z Sphingosine (d18:1(14Z)) Ceramide_14Z->Sphingosine_14Z Ceramidase

Biosynthesis of Sphingosine (d18:1(14Z)) via the FADS3 bypass pathway in DEGS1 deficiency.

Experimental Protocols: Isolation and Quantification

As Sphingosine (d18:1(14Z)) is primarily a biomarker for a specific metabolic condition and not abundant in healthy tissues, its "isolation" is typically for analytical and quantification purposes rather than for obtaining large quantities from a natural source. Chemical synthesis is the preferred method for obtaining a pure standard. The following protocol outlines a general procedure for the extraction and quantification of sphingosine isomers from biological samples, adaptable for cell cultures (e.g., DEGS1 knockout cells) or patient-derived samples.

Lipid Extraction from Biological Samples

This protocol is a modification of established methods for sphingolipid extraction.

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

  • Internal Standard (IS): Sphingosine (d17:1) or another appropriate odd-chain sphingoid base

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a known amount of sample (e.g., 1x10^6 cells, 100 µL plasma, or 50 mg tissue homogenate) in a glass tube, add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 0.8 mL of deionized water and 0.8 mL of chloroform.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., methanol) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of sphingolipid isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate the sphingosine isomers.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sphingosine (d18:1): Precursor ion [M+H]+ m/z 300.3 → Product ion m/z 282.3 (loss of H₂O)

    • Internal Standard (d17:1): Precursor ion [M+H]+ m/z 286.3 → Product ion m/z 268.3 (loss of H₂O)

  • The specific MRM transition for Sphingosine (d18:1(14Z)) will be the same as the canonical isomer, with separation achieved chromatographically.

Data Analysis:

  • Generate a standard curve using a chemically synthesized and purified standard of Sphingosine (d18:1(14Z)).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the amount of Sphingosine (d18:1(14Z)) in the sample by interpolating the peak area ratio against the standard curve.

Quantitative Data

Quantitative data for the isolation of Sphingosine (d18:1(14Z)) from natural sources is not widely available due to its low abundance and association with a rare disease state. The primary source of quantitative data comes from analytical studies on patient samples or cell models.

Sample TypeAnalyteConcentration RangeReference
Plasma (DEGS1 deficient patient)Sphingosine (d18:1(14Z))Elevated levels detected[1][7]
DEGS1 knockout cellsSphingosine (d18:1(14Z))Significantly increased compared to wild-type[1]
Chemical Synthesis YieldSphingosine (d18:1(14Z))Varies by synthetic route[8]

Signaling Pathways and Biological Implications

Sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes. S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5).

Sphingosine_Signaling Sphingosine_14Z Sphingosine (d18:1(14Z)) SphK Sphingosine Kinase (SphK) Sphingosine_14Z->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Proteins S1PR->G_protein Downstream Downstream Effectors (e.g., PLC, PI3K, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration, etc.) Downstream->Cellular_Response

General overview of the Sphingosine-1-Phosphate signaling pathway.

The biological implications of the cis (14Z) isomer are an active area of investigation. The presence of a cis double bond, as opposed to the trans bond in the canonical sphingosine, is expected to introduce a "kink" in the hydrocarbon tail.[9] This structural alteration can have profound effects on the biophysical properties of cell membranes, potentially altering membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.[10]

While the specific interactions of Sphingosine (d18:1(14Z)) with signaling proteins are not yet fully elucidated, it is plausible that its altered conformation could lead to differential binding to sphingosine kinases and other sphingolipid-metabolizing enzymes, as well as potentially modulating the activity of S1P receptors in a unique manner. The accumulation of this atypical isomer in DEGS1 deficiency is associated with neurotoxicity, suggesting that its presence disrupts normal cellular function in the nervous system.[1]

Conclusion and Future Directions

The discovery of Sphingosine (d18:1(14Z)) represents a paradigm shift in our understanding of sphingolipid diversity and its role in human health and disease. Its identification as a biomarker for DEGS1 deficiency underscores the importance of advanced analytical techniques in modern molecular medicine. Future research should focus on several key areas:

  • Elucidation of Specific Signaling Pathways: Investigating the precise molecular targets and signaling cascades affected by Sphingosine (d18:1(14Z)) and its phosphorylated form.

  • Biophysical Studies: Characterizing the impact of this isomer on the structure and function of biological membranes.

  • Therapeutic Potential: Exploring whether modulation of the FADS3 bypass pathway could represent a therapeutic strategy for DEGS1-related disorders.

  • Broader Biological Relevance: Investigating the potential presence and role of Sphingosine (d18:1(14Z)) in other physiological or pathological contexts beyond DEGS1 deficiency.

This in-depth understanding will be crucial for the development of novel diagnostics and therapeutics targeting the complex and fascinating world of sphingolipid metabolism.

References

An In-depth Technical Guide on the Biosynthesis of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a diverse class of lipids that play crucial roles in cell structure, signaling, and metabolism. While the biosynthesis of canonical sphingolipids is well-understood, atypical sphingoid bases are emerging as important molecules in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biosynthesis of a specific atypical sphingolipid, Sphingosine (B13886) (d18:1(14Z)). This molecule is characterized by a cis double bond at the 14th position of the C18 backbone, a feature introduced by the enzyme Fatty Acid Desaturase 3 (FADS3). This document details the enzymatic steps involved in its synthesis, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the biosynthetic pathway and experimental workflows. This guide is intended to be a valuable resource for researchers investigating the roles of atypical sphingolipids in health and disease and for professionals involved in the development of therapeutic agents targeting these pathways.

Introduction to Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z)) is an atypical sphingoid base distinguished from the canonical sphingosine (d18:1(4E)) by the position and configuration of its double bond. Instead of a trans double bond at the C4-C5 position, it possesses a cis double bond at the C14-C15 position[1]. This structural difference suggests unique biophysical properties and biological functions. The enzyme responsible for the introduction of this Δ14Z double bond has been identified as Fatty Acid Desaturase 3 (FADS3), resolving a significant gap in our understanding of sphingolipid metabolism[1][2]. The presence of Sphingosine (d18:1(14Z)) and its derivatives has been linked to gender-specific differences in the human plasma sphingolipidome and may play a role in certain pathological conditions[1][2].

The Biosynthesis Pathway of Sphingosine (d18:1(14Z))

The biosynthesis of Sphingosine (d18:1(14Z)) is a multi-step process that begins with the canonical de novo synthesis of sphingolipids in the endoplasmic reticulum and diverges with the specific action of FADS3.

De Novo Sphingolipid Biosynthesis: The Precursor Backbone

The initial steps are shared with the synthesis of all sphingolipids:

  • Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine[3][4]. This is the rate-limiting step in sphingolipid biosynthesis.

  • Reduction to Sphinganine (B43673): 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KDSR) in an NADPH-dependent reaction[3].

  • N-acylation to Dihydroceramide (B1258172): Sphinganine is subsequently N-acylated by one of several ceramide synthases (CerS) to form dihydroceramide. The CerS enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths, leading to a variety of dihydroceramide species.

The Key Desaturation Step by FADS3

The defining step in the formation of the (14Z) isomer is the introduction of a cis double bond at the C14 position of the sphingoid backbone. This reaction is catalyzed by Fatty Acid Desaturase 3 (FADS3) [1][2].

  • Substrate: FADS3 acts on a saturated long-chain base. While it can desaturate sphinganine within dihydroceramide, studies have shown that it preferentially acts on sphingosine-containing ceramides (B1148491) (N-acylsphing-4-enines) to produce sphinga-4,14-dienine containing ceramides[5][6][7]. FADS3 has also been shown to have activity towards free long-chain bases, though to a lesser extent[1].

  • Reaction: FADS3 introduces a cis double bond at the Δ14 position of the C18 sphingoid backbone. This reaction requires cytochrome b5 as an electron donor[5][7].

  • Product: The action of FADS3 on a dihydroceramide backbone results in a ceramide containing a sphingosine (d18:1(14Z)) base.

Formation of Free Sphingosine (d18:1(14Z))

The ceramide containing the (14Z) isomer can then be hydrolyzed by ceramidases to release the free sphingoid base, Sphingosine (d18:1(14Z)).

Below is a diagram illustrating the biosynthetic pathway:

Sphingosine_d18_1_14Z_Biosynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KDSR (NADPH) Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Fatty Acyl-CoA) Ceramide_14Z Ceramide (d18:1(14Z)) Dihydroceramide->Ceramide_14Z FADS3 (Cytochrome b5, O2) Sphingosine_14Z Sphingosine (d18:1(14Z)) Ceramide_14Z->Sphingosine_14Z Ceramidase Sphingolipid_Analysis_Workflow Sample Cells or Tissues Labeling Metabolic Labeling (e.g., Stable Isotopes) Sample->Labeling Extraction Lipid Extraction (Bligh-Dyer / Folch) Labeling->Extraction LC Liquid Chromatography (e.g., UHPLC with C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Quantification, Identification) MS->Analysis

References

The Enigmatic Role of Sphingosine (d18:1(14Z)) in Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids integral to cellular structure and signaling. While the roles of canonical sphingolipids like sphingosine (B13886) (d18:1(4E)) and its phosphorylated form, sphingosine-1-phosphate (S1P), are well-documented, a fascinating and underexplored area of sphingolipid biology involves atypical isomers. This technical guide delves into the established signaling cascades of the canonical sphingosine and then turns its focus to the enigmatic, atypical isomer, Sphingosine (d18:1(14Z)). Possessing a cis double bond at the 14-15 position, this molecule presents a structural deviation that likely imparts unique biological functions. This document will synthesize the current, albeit limited, understanding of Sphingosine (d18:1(14Z)), drawing parallels from studies on other atypical sphingolipids, and will provide detailed experimental protocols for investigating its role in cell signaling.

Introduction to Sphingosine and its Canonical Signaling Pathways

Sphingosine is an 18-carbon amino alcohol that forms the backbone of all sphingolipids. It is a key player in the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like S1P, in determining cell fate.[1][2][3][4] The canonical form of sphingosine, with a trans double bond at the 4-5 position (d18:1(4E)), is known to modulate several critical cell signaling cascades.

Induction of Apoptosis

Sphingosine is a potent inducer of apoptosis, or programmed cell death.[2][5] This process is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Sphingosine-induced apoptosis is multifaceted and can involve:

  • Mitochondrial Pathway: Sphingosine can directly impact mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: The release of these factors triggers a cascade of caspase activation, a family of proteases that execute the apoptotic program.[6]

  • Regulation of Bcl-2 Family Proteins: Sphingosine can modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis.

Inhibition of Protein Kinase C (PKC)

One of the earliest discovered functions of sphingosine is its role as an endogenous inhibitor of Protein Kinase C (PKC), a family of kinases involved in numerous cellular processes, including proliferation, differentiation, and survival.[7][8][9] Sphingosine competes with diacylglycerol (DAG), a canonical activator of PKC, for binding to the regulatory domain of the enzyme.[7] This inhibition can have profound effects on downstream signaling pathways.

Modulation of Intracellular Calcium ([Ca2+]i)

Sphingosine can induce the release of calcium from intracellular stores, acting as a second messenger.[10][11][12] This elevation in cytosolic calcium can trigger a wide array of cellular responses, including the activation of calcium-dependent enzymes and transcription factors. Some studies suggest that this calcium release is mediated by the lysosome.[10][11]

The Atypical Isomer: Sphingosine (d18:1(14Z))

While the signaling roles of canonical sphingosine are well-established, the functions of its atypical isomers remain largely unknown. Sphingosine (d18:1(14Z)), also known as Sphing-14Z-enine, is characterized by a cis double bond at the 14-15 position of the 18-carbon chain. This structural alteration, particularly the geometry and position of the double bond, is predicted to significantly influence its biophysical properties and, consequently, its interaction with cellular machinery.[13]

Studies on other sphingolipid isomers provide a framework for postulating the potential roles of Sphingosine (d18:1(14Z)):

  • Altered Membrane Biophysics: The presence of a cis double bond can introduce a kink in the lipid chain, disrupting ordered membrane domains (lipid rafts) more significantly than a trans double bond. This could alter the localization and activity of membrane-associated signaling proteins.[13]

  • Differential Enzymatic Recognition: The unique stereochemistry of the (14Z) isomer may lead to altered recognition and processing by enzymes that metabolize sphingosine, such as sphingosine kinases (SphK1 and SphK2). This could lead to a different balance of downstream signaling metabolites.

  • Novel Protein Interactions: The distinct three-dimensional shape of Sphingosine (d18:1(14Z)) may allow it to interact with a unique set of protein targets that do not bind the canonical isomer, thereby activating novel signaling pathways.

  • Enhanced Biological Activity: Research on a synthetic cis analog of sphingomyelin (B164518) demonstrated an increased antioxidant capacity compared to the natural trans isomer.[14] Furthermore, ceramide containing a cis double bond showed enhanced apoptotic activity.[14] These findings suggest that Sphingosine (d18:1(14Z)) could possess more potent or distinct biological activities compared to its canonical counterpart.

Currently, Sphingosine (d18:1(14Z)) has been identified as a potential biomarker for certain genetic disorders, highlighting its presence and potential biological relevance in vivo.[1] However, its specific role in cell signaling cascades remains a critical and exciting area for future research.

Data Presentation: Quantitative Effects of Canonical Sphingosine

The following tables summarize quantitative data on the effects of canonical sphingosine (d18:1(4E)) on key cellular processes. This data provides a baseline for comparative studies with the (14Z) isomer.

ParameterCell TypeConcentrationEffectReference
PKC Inhibition Vascular Smooth Muscle Cells300 µM50% inhibition of PKC activity[6]
Apoptosis Induction Photoreceptor neuronsNot specifiedIncreased apoptosis[15]
Calcium Release Chromaffin Cells10 µMSignificant elevation of intracellular Ca2+[16]

Note: The available quantitative data for the direct effects of sphingosine is limited and often cell-type specific. Further research is needed to establish definitive dose-response relationships.

Mandatory Visualizations

Signaling Pathways of Canonical Sphingosine

Caption: Canonical Sphingosine signaling pathways.

Experimental Workflow for Sphingolipid Analysis

Sphingolipid_Workflow Cell_Culture 1. Cell Culture & Treatment Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Cell_Culture->Lipid_Extraction LC_Separation 3. LC Separation (e.g., C18 column) Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of sphingolipids.

Experimental Protocols

Quantification of Sphingosine by LC-MS/MS

This protocol is adapted for the analysis of sphingosine and other sphingolipids in cell culture samples.[17][18][19][20][21]

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform (B151607), HPLC grade

  • Internal standards (e.g., C17-sphingosine)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell pellet, add 100 µL of water and the internal standard.

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at 2000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a gradient elution on a C18 column.

    • Detect and quantify sphingosine and the internal standard using Multiple Reaction Monitoring (MRM) mode.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.[17][22][23][24]

Materials:

  • Cells grown on glass-bottom dishes

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter at 510 nm.

Procedure:

  • Dye Loading:

    • Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Image Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Add the desired concentration of Sphingosine (d18:1(14Z)) or control compound.

    • Continue to acquire images at regular intervals to monitor the change in fluorescence.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.

    • An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

Detection of Apoptosis by Annexin V Staining

This protocol uses Annexin V conjugated to a fluorophore (e.g., FITC) to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[25][26][27]

Materials:

  • Cells in suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with Sphingosine (d18:1(14Z)) or a control compound for the desired time.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The study of atypical sphingolipids like Sphingosine (d18:1(14Z)) represents a new frontier in lipid signaling research. While the signaling paradigms of canonical sphingosine are well-established, the subtle yet significant structural differences in its isomers likely translate to novel biological functions. The altered stereochemistry of the double bond in Sphingosine (d18:1(14Z)) is predicted to impact its membrane partitioning, enzymatic interactions, and downstream signaling.

Future research should focus on:

  • Chemical Synthesis and Availability: The development of robust synthetic routes for Sphingosine (d18:1(14Z)) is crucial to enable its widespread study.

  • Comparative Signaling Studies: Direct, quantitative comparisons of the effects of the (14Z) and (4E) isomers on apoptosis, PKC activity, and calcium signaling are needed to elucidate their distinct roles.

  • Target Identification: Unbiased screening approaches, such as proteomic and lipidomic analyses, can be employed to identify novel binding partners and metabolic products of Sphingosine (d18:1(14Z)).

  • In Vivo Relevance: Investigating the physiological and pathological contexts in which Sphingosine (d18:1(14Z)) is produced and functions will be essential to understanding its role in health and disease.

By employing the detailed protocols provided in this guide and focusing on these future directions, researchers can begin to unravel the mysteries of this enigmatic sphingolipid and its place in the complex web of cellular signaling.

References

Unveiling the Subcellular Landscape of Sphingosine (d18:1(14Z)): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes. While the metabolism and localization of canonical sphingolipids like sphingosine (B13886) (d18:1) are well-documented, the subcellular distribution of atypical isomers such as Sphingosine (d18:1(14Z)) remains largely unexplored. This technical guide provides a comprehensive overview of the established principles of sphingolipid trafficking and metabolism that likely govern the localization of this atypical isomer. Furthermore, we present detailed experimental protocols for researchers to elucidate the precise intracellular distribution of Sphingosine (d18:1(14Z)), and we outline the known signaling pathways of its canonical counterpart, which may offer insights into its potential biological functions.

Introduction: The Enigma of Atypical Sphingolipids

Sphingolipids are fundamental to eukaryotic cell biology, contributing to the physical properties of membranes and acting as precursors for a host of bioactive metabolites. The canonical sphingosine (d18:1) features a trans double bond at the 4-5 position of its 18-carbon backbone. However, a vast diversity of sphingolipid structures exists, including variations in chain length and the position and stereochemistry of double bonds. Sphingosine (d18:1(14Z)), with its cis double bond at the 14-15 position, represents one such atypical isomer. While the biological implications of these structural variations are still being unraveled, they are presumed to influence the molecule's biophysical properties and its interactions with enzymes and receptors, thereby potentially altering its subcellular localization and signaling functions.

This guide will first review the general pathways of sphingolipid synthesis and transport, providing a foundational understanding of where Sphingosine (d18:1(14Z)) might be found within the cell. Subsequently, we will delve into the state-of-the-art methodologies that can be employed to pinpoint its precise location.

General Principles of Sphingolipid Intracellular Localization

The journey of sphingolipids within the cell is a highly regulated process involving synthesis in the endoplasmic reticulum (ER), modification in the Golgi apparatus, and distribution to various other organelles and the plasma membrane.

  • De Novo Synthesis in the Endoplasmic Reticulum : The synthesis of sphingolipids begins in the ER with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is then reduced to sphinganine (B43673) (dihydrosphingosine), which is acylated to form dihydroceramide. A desaturase then introduces the canonical trans double bond at the 4-5 position to yield ceramide. It is at this desaturation step, or through the action of other uncharacterized desaturases, that atypical isomers like Sphingosine (d18:1(14Z)) might be generated. From ceramide, ceramidases can release free sphingosine.[1][2]

  • Transport to and Processing in the Golgi Apparatus : Ceramide is transported from the ER to the Golgi apparatus, either by vesicular transport or via the ceramide transfer protein (CERT). In the Golgi, ceramide is further metabolized to sphingomyelin (B164518) or glycosphingolipids.

  • Distribution to Other Cellular Compartments : From the Golgi, sphingolipids are distributed to other organelles, including the plasma membrane, endosomes, and lysosomes, through vesicular trafficking. The specific composition of sphingolipids in each organelle's membrane is tightly regulated and contributes to its unique functions.

  • The Salvage Pathway : Sphingolipids can be broken down in the lysosomes, and the resulting sphingosine can be salvaged and transported back to the ER for re-acylation into ceramide. This recycling pathway is a significant source of cellular sphingosine.

The hydrophobic nature of sphingosine and its derivatives restricts their movement within the cell, necessitating these complex transport and localization mechanisms.[3]

Experimental Protocols for Determining Intracellular Localization

To determine the specific subcellular localization of Sphingosine (d18:1(14Z)), a combination of high-resolution imaging and quantitative analytical techniques is required.

Subcellular Fractionation Coupled with Mass Spectrometry

This biochemical approach involves the separation of cellular organelles followed by the extraction and quantification of lipids from each fraction.

Protocol: Subcellular Fractionation and Lipid Extraction

  • Cell Culture and Homogenization :

    • Culture cells of interest to a sufficient density (e.g., 1 x 10^7 cells).

    • Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The efficiency of cell lysis should be monitored by microscopy.

  • Differential Centrifugation :

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei.

    • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • The subsequent supernatant can be centrifuged at an even higher speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes (ER and Golgi fragments). The final supernatant represents the cytosolic fraction.

    • Further purification of organelles can be achieved using density gradient centrifugation (e.g., with sucrose (B13894) or iodixanol).

  • Lipid Extraction (Modified Bligh and Dyer Method) :

    • To each organelle fraction, add a mixture of chloroform (B151607) and methanol (B129727) (typically a 1:2 v/v ratio).

    • Vortex the mixture thoroughly to ensure a single-phase system.

    • Add chloroform and water (to achieve a final chloroform:methanol:water ratio of 2:2:1.8 v/v/v) to induce phase separation.

    • Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase, avoiding the protein interface.

    • Dry the lipid extract under a stream of nitrogen.

    • Store the dried lipid extract at -80°C until analysis.

  • Quantitative Analysis by LC-MS/MS :

    • Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Utilize a C18 reverse-phase column for separation.

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Sphingosine (d18:1(14Z)). A specific precursor-to-product ion transition for the molecule of interest must be determined.

    • Quantification is achieved by comparing the signal to a standard curve generated with a synthetic standard of Sphingosine (d18:1(14Z)) and by spiking the samples with a suitable internal standard (e.g., a deuterated or C17-sphingosine).[4][5]

Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) allows for the visualization of the spatial distribution of lipids directly in tissue sections or on cultured cells with high spatial resolution.

Protocol: MALDI Imaging Mass Spectrometry

  • Sample Preparation :

    • For tissue analysis, obtain thin cryosections (10-12 µm) of the tissue of interest and thaw-mount them onto a conductive glass slide (e.g., indium tin oxide-coated).

    • For cell culture analysis, grow cells directly on the conductive slide.

    • Wash the samples carefully to remove salts and other interfering substances. A brief rinse in cold ammonium (B1175870) acetate (B1210297) solution is often used.

    • Dry the samples thoroughly in a desiccator.

  • Matrix Application :

    • Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the sample. This can be done using an automated sprayer or a nebulizer to create a fine, homogenous crystal layer.

  • Data Acquisition :

    • Acquire mass spectra in a grid-like pattern across the entire sample surface using a MALDI-TOF or MALDI-Orbitrap mass spectrometer.

    • The laser is fired at each x,y-coordinate, and a full mass spectrum is recorded.

  • Image Generation :

    • Generate ion-density maps for the m/z value corresponding to Sphingosine (d18:1(14Z)). The intensity of the signal at each coordinate is represented by a color scale, creating an image of the molecule's distribution.[6]

Potential Signaling Pathways

While no signaling pathways have been specifically attributed to Sphingosine (d18:1(14Z)), the well-established pathways of canonical sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), provide a framework for potential roles.

Sphingosine itself can modulate the activity of several intracellular proteins, including protein kinase C.[7] However, much of the signaling activity of sphingosine is mediated through its conversion to S1P by sphingosine kinases (SphK1 and SphK2).

The Sphingosine-1-Phosphate (S1P) Signaling Axis

S1P can act as both an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PRs). This dual functionality is often referred to as "inside-out" signaling.

  • Intracellular Actions : Intracellular S1P has been implicated in the regulation of calcium mobilization, cell proliferation, and apoptosis.

  • Extracellular Actions : S1P is exported out of the cell and binds to S1PRs on the cell surface, activating a variety of downstream signaling cascades that control processes such as cell survival, migration, and differentiation.[1]

The localization of the sphingosine kinases is a key determinant of the downstream effects of S1P. SphK1 is predominantly cytosolic but can translocate to the plasma membrane upon activation, leading to the generation of S1P for export.[8] SphK2 is found in the nucleus and other organelles and is thought to be involved in generating intracellular pools of S1P.[8]

Quantitative Data

Currently, there is a lack of quantitative data in the scientific literature regarding the specific concentrations or relative abundance of Sphingosine (d18:1(14Z)) in different subcellular compartments. The experimental protocols outlined in this guide provide the necessary tools to generate such valuable data.

Visualizations

Signaling Pathways

Sphingolipid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P_ext S1P S1PR S1P Receptor S1P_ext->S1PR Binding Downstream Downstream Signaling (e.g., Ca2+ mobilization) S1PR->Downstream GPCR Signaling SphK1_mem SphK1 SphK1_mem->S1P_ext Export Sphingosine Sphingosine (d18:1 or d18:1(14Z)) Sphingosine->SphK1_mem Phosphorylation SphK1_cyto SphK1 Sphingosine->SphK1_cyto Phosphorylation S1P_intra S1P S1P_intra->Downstream Intracellular Target SphK1_cyto->SphK1_mem Translocation SphK1_cyto->S1P_intra

Caption: Canonical S1P "inside-out" signaling pathway.

Experimental Workflows

Experimental_Workflow cluster_fractionation Subcellular Fractionation & LC-MS/MS cluster_imaging MALDI Imaging Mass Spectrometry start_frac Whole Cells homogenization Homogenization start_frac->homogenization centrifugation Differential Centrifugation homogenization->centrifugation fractions Subcellular Fractions (Nuclei, Mitochondria, etc.) centrifugation->fractions extraction Lipid Extraction fractions->extraction lcms LC-MS/MS Analysis extraction->lcms quant_data Quantitative Data lcms->quant_data start_img Tissue Section / Cultured Cells matrix Matrix Application start_img->matrix maldi MALDI-MS Acquisition matrix->maldi image Ion Density Map maldi->image

Caption: Workflow for determining subcellular localization.

Conclusion and Future Perspectives

The intracellular localization of Sphingosine (d18:1(14Z)) remains an open question in the field of sphingolipid biology. This guide provides the foundational knowledge and detailed experimental roadmaps for researchers to address this gap. By employing techniques such as subcellular fractionation coupled with LC-MS/MS and MALDI imaging, the precise organellar and membrane distribution of this atypical sphingolipid can be determined. Elucidating the localization of Sphingosine (d18:1(14Z)) will be the first step in uncovering its potentially unique biological functions and its role in health and disease, offering new avenues for therapeutic intervention in sphingolipid-related pathologies.

References

Sphingosine (d18:1(14Z)): An Atypical Bioactive Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical bioactive signaling molecules. While the roles of canonical sphingolipids like sphingosine (B13886) (d18:1) and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are well-documented, the functions of atypical isomers remain largely unexplored. This technical guide focuses on Sphingosine (d18:1(14Z)), an atypical sphingolipid characterized by a cis double bond at the 14-15 position of its 18-carbon backbone. We will delve into its known biological activities, potential signaling pathways, and the methodologies required for its study. This document aims to provide a comprehensive resource for researchers interested in the nuanced roles of atypical sphingolipids in health and disease.

Introduction to Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z)) is a structural isomer of the more common and extensively studied sphingosine (d18:1(4E)). The key difference lies in the position and configuration of the double bond within the C18 aliphatic chain.[1] While canonical sphingosine possesses a trans double bond at the C4-C5 position, Sphingosine (d18:1(14Z)) has a cis double bond at the C14-C15 position. This structural alteration, though seemingly minor, can have profound implications for the molecule's three-dimensional structure, its interaction with enzymes and receptors, and consequently, its biological function.

Emerging evidence suggests that Sphingosine (d18:1(14Z)) may act as a negative regulator of cell proliferation and a promoter of apoptosis, functions that are also attributed to the canonical sphingosine.[2][3][4][5] Furthermore, a related atypical sphingolipid, SPB 18:1(14Z);O2, has been identified as a potential biomarker for DEGS1-related hypomyelinating leukodystrophy, indicating that this isomer can be endogenously produced under pathological conditions.[6][7]

Potential Signaling Pathways

While specific signaling pathways for Sphingosine (d18:1(14Z)) have not been fully elucidated, it is hypothesized to participate in the established sphingolipid metabolic and signaling network. The canonical "sphingolipid rheostat" model posits a balance between the pro-apoptotic effects of ceramide and sphingosine and the pro-survival effects of sphingosine-1-phosphate (S1P). It is plausible that Sphingosine (d18:1(14Z)) also fits into this paradigm.

Below is a generalized diagram of sphingolipid metabolism and signaling, within which Sphingosine (d18:1(14Z)) likely operates.

Caption: Generalized Sphingolipid Metabolism and Signaling Pathway.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the public domain detailing the bioactivity of Sphingosine (d18:1(14Z)). For context and comparative purposes, the table below summarizes typical concentration ranges and effects observed for the canonical sphingosine (d18:1). It is anticipated that future research will populate a similar table for the (14Z) isomer.

ParameterAnalyteCell/System TypeObserved EffectConcentration RangeReference
IC50Sphingosine (d18:1)Protein Kinase C (PKC)Inhibition of PKC activity10-50 µM[8]
EC50Sphingosine (d18:1)Jurkat T cellsInduction of Apoptosis5-20 µM
---Sphingosine (d18:1(14Z))---------Data not available

Experimental Protocols

The study of Sphingosine (d18:1(14Z)) requires robust analytical methods to distinguish it from other sphingolipid isomers. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sphingolipid analysis.[9]

General Workflow for Sphingolipid Analysis

The following diagram outlines a typical experimental workflow for the extraction and quantification of sphingolipids from biological samples.

Experimental_Workflow General Workflow for Sphingolipid Analysis Sample Biological Sample (Cells, Plasma, Tissue) Homogenization Sample Homogenization Sample->Homogenization Spike Spike with Internal Standards (e.g., d7-Sphingosine) Homogenization->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in LC-MS/MS Buffer Drydown->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Workflow for Sphingolipid Extraction and Analysis.
Detailed Protocol: Sphingolipid Extraction from Cultured Cells

This protocol provides a general method for the extraction of sphingolipids from adherent cultured cells.

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • LC-MS grade chloroform (B151607)

  • Deionized water

  • Internal standard mix in methanol (e.g., C17 sphingosine or deuterated sphingosine)

  • Cell scraper

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS per well.

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Note on Isomer Separation: To resolve Sphingosine (d18:1(14Z)) from other isomers like the canonical sphingosine, chromatographic conditions must be carefully optimized. A C18 reversed-phase column with a suitable gradient of solvents (e.g., water/acetonitrile/formic acid) is a common starting point. The unique fragmentation pattern of the specific isomer in the mass spectrometer will be crucial for its unambiguous identification and quantification. Advanced techniques such as cold ion spectroscopy may also be employed for the distinct identification of stereoisomers.

Future Directions

The study of Sphingosine (d18:1(14Z)) is in its infancy. Future research should focus on:

  • Elucidating specific signaling pathways: Does this isomer interact with known sphingolipid receptors and enzymes, and if so, with what affinity and functional consequence?

  • Determining its physiological and pathological roles: What are the endogenous levels of Sphingosine (d18:1(14Z)) in different tissues and disease states?

  • Developing specific analytical tools: The generation of specific antibodies and labeled standards for Sphingosine (d18:1(14Z)) will greatly facilitate its study.

Conclusion

Sphingosine (d18:1(14Z)) represents an intriguing and understudied member of the sphingolipid family. Its unique structure suggests the potential for distinct biological activities and roles in cellular signaling. While current knowledge is limited, the analytical frameworks and conceptual models established for canonical sphingolipids provide a solid foundation for future investigations. The exploration of such atypical isomers will undoubtedly deepen our understanding of the complexity and elegance of lipid-mediated biological regulation.

References

The Pivotal Role of the Cis Double Bond in Sphingosine: A Biophysical and Signaling Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The geometry of the double bond within the sphingosine (B13886) backbone, the foundational component of sphingolipids, is a critical determinant of its physiological and pathophysiological functions. While the canonical trans-Δ4 double bond is ubiquitous and essential for maintaining membrane structure and signaling homeostasis, the introduction of a cis double bond, either synthetically at the Δ4 position or naturally at other positions, drastically alters the biophysical properties and biological activity of these lipids. This guide provides a comprehensive technical overview of the physiological relevance of the cis double bond in sphingosine, contrasting it with its trans and saturated counterparts, and delves into the enzymatic machinery, signaling consequences, and experimental methodologies crucial for its study.

Biophysical Impact of Double Bond Geometry on Membrane Properties

The configuration of the double bond in the sphingoid base profoundly influences the packing, fluidity, and electrostatic potential of cellular membranes. These biophysical parameters are integral to the formation of lipid microdomains (rafts) and the regulation of membrane protein function.

The trans-Δ4,5 unsaturation in natural sphingosine and its derivatives, like ceramide, is crucial for promoting tight molecular packing and ordering within membranes. This configuration allows for stronger intermolecular hydrogen bonding, leading to increased membrane rigidity and higher dipole potentials.[1][2] In contrast, the introduction of a cis double bond at the same position disrupts this ordered arrangement. The kink introduced by the cis bond sterically hinders close packing, weakens the hydrogen-bonding network, and consequently increases membrane fluidity.[2][3][4] Saturated sphingoid bases (sphinganine) generally exhibit properties intermediate to or resembling trans-isomers in terms of packing, but they lack the specific electronic and conformational features conferred by the trans double bond.[1]

A key enzyme, Fatty Acid Desaturase 3 (FADS3), introduces a cis-Δ14 double bond into the sphingosine backbone, yielding 4,14-sphingadiene.[5][6][7] This modification, occurring further down the acyl chain, also disrupts ordered membrane domains, with 4,14-sphingadiene-containing sphingolipids being preferentially localized outside of lipid rafts.[5][8]

Data Presentation: Comparative Biophysical Properties
Propertytrans-Δ4 Sphingolipidscis-Δ4 SphingolipidsSaturated Sphingolipids (Sphinganine)4,14-Sphingadiene
Lipid Packing TighterLooserIntermediate/TightLooser
Membrane Order More OrderedMore DisorderedOrderedDisordered
Intermolecular H-Bonding StrongerWeaker[3][4]StrongWeaker
Dipole Potential Higher (by 150-250 mV vs. saturated)[1]LowerLowerNot Reported
Lipid Raft Localization Preferentially LocalizedNot ReportedLocalizedExcluded[5][8]

Enzymatic Regulation and Metabolism

The stereochemistry of the sphingosine double bond is a key factor for recognition and catalysis by enzymes in the sphingolipid metabolic pathway.

  • Ceramide Synthases (CerS): These enzymes acylate the sphingoid base. While they efficiently use sphinganine (B43673) (the saturated precursor) and sphingosine (trans-Δ4), their activity towards cis-sphingosine (B1239798) isomers is not well characterized in quantitative terms. The Km values for sphinganine are in the low micromolar range for various CerS isoforms.[1]

  • Sphingosine Kinases (SphK1/2): These kinases phosphorylate sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). Both SphK1 and SphK2 can phosphorylate 4,14-sphingadiene as efficiently as the natural trans-sphingosine, indicating that the cis-Δ14 double bond does not hinder recognition by these enzymes.[9][10]

  • Fatty Acid Desaturase 3 (FADS3): This ER-localized desaturase introduces a cis double bond at the Δ14 position of sphingosine, primarily acting on sphingosine-containing ceramides (B1148491) rather than the free sphingoid base.[3][11] It can also desaturate sphinganine-containing ceramides and is involved in the detoxification of cytotoxic 1-deoxysphinganine by converting it to a less toxic unsaturated form.[6][11]

  • Ceramidases and S1P Lyase: The geometry of the double bond is critical for degradation. For instance, ceramide containing a cis double bond is not recognized by brain ceramidase. The activity of S1P lyase, which irreversibly degrades S1P, on cis-S1P isomers has not been extensively studied.

Signaling Pathways and Cellular Responses

The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival S1P, is a central paradigm in cell biology. The geometry of the sphingosine double bond directly impacts this balance and downstream signaling events.

Apoptosis

Ceramide is a well-established second messenger in apoptosis. Interestingly, studies on cell-permeable C6-ceramide analogs have shown that the cis isomer can be a more potent inducer of apoptosis than the natural trans isomer in certain cell lines.[12][13] This suggests that for some apoptotic pathways, the strict requirement for a trans configuration is relaxed, and the membrane-disrupting properties of the cis isomer may even enhance the apoptotic signal. Conversely, dihydroceramide (B1258172) (lacking the double bond) is significantly less active.[12][13]

Data Presentation: Apoptosis-Inducing Activity of C6-Ceramide Analogs in HL60 Cells
Ceramide AnalogMinimum Concentration for Apoptosis InductionRelative Potency vs. trans-C6-Cer
trans-C6-Ceramide 1.0 µM[12][13]1x
cis-C6-Ceramide 0.5 µM[12][13]2x
Dihydro-C6-Ceramide >10 µM[12][13]~0.1x
Ceramide-Activated Protein Phosphatases (CAPPs)

Ceramide directly activates protein phosphatases like PP1 and PP2A, which are key mediators of its anti-proliferative and pro-apoptotic effects. This interaction is highly stereospecific. D-erythro-C6-ceramide (the natural form) activates PP2A, whereas the D-erythro-cis-C6-ceramide has no effect.[14] Furthermore, dihydro-C6-ceramide acts as an inhibitor of PP2A.[14] This demonstrates that the trans-Δ4,5 double bond is an absolute requirement for the activation of this critical downstream effector.

S1P Receptor Signaling

While it is established that both SphK1 and SphK2 can phosphorylate 4,14-sphingadiene, the binding affinities and activation potentials of the resulting S1P analog (with a cis-Δ14 bond) at the five S1P receptors (S1PR1-5) have not been reported. The canonical S1P with its trans-Δ4 double bond binds to these G protein-coupled receptors with high affinity, regulating crucial processes like cell migration, angiogenesis, and immune cell trafficking.[15][16] Given the stringent structural requirements for ligand binding in many GPCRs, it is plausible that a cis-isomer of S1P would exhibit altered receptor subtype selectivity and signaling outcomes.

Visualization of Key Pathways and Relationships

Sphingolipid Metabolism Overview

Sphingolipid_Metabolism Ser_Palm Serine + Palmitoyl-CoA SPT SPT Ser_Palm->SPT Sphinganine Sphinganine (dihydrosphingosine) CerS CerS Sphinganine->CerS DH_Cer Dihydroceramide DEGS1 DEGS1 (Desaturase) DH_Cer->DEGS1 Cer Ceramide Complex Complex Sphingolipids (e.g., SM, GlcCer) Cer->Complex CDase Ceramidase Cer->CDase FADS3 FADS3 Cer->FADS3 Sphingosine Sphingosine (trans-Δ4) Sphingosine->CerS SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-P (trans-Δ4) S1PP S1PP S1P->S1PP SPL S1P Lyase S1P->SPL Complex->Cer Hydrolysis Degradation Degradation (Ethanolamine-P + Aldehyde) SPD_Cer 4,14-Sphingadiene Ceramide SPT->Sphinganine CerS->DH_Cer CerS->Cer DEGS1->Cer CDase->Sphingosine SphK->S1P S1PP->Sphingosine SPL->Degradation FADS3->SPD_Cer

Caption: Core pathways of sphingolipid metabolism.

Ceramide-Induced Apoptosis Signaling

Ceramide_Apoptosis Stress Cellular Stress (e.g., TNF-α, Chemo) Cer_trans trans-Ceramide Stress->Cer_trans Induces Membrane_Disrupt Membrane Disruption (Enhanced by cis) Cer_trans->Membrane_Disrupt CAPP CAPP Activation (PP1/PP2A) Cer_trans->CAPP Activates (Stereospecific) Cer_cis cis-Ceramide Cer_cis->Membrane_Disrupt Potentiates Cer_cis->CAPP No_Effect No Effect Bcl2_family Bcl-2 Family Modulation (Bax/Bak) Membrane_Disrupt->Bcl2_family CAPP->Bcl2_family Dephosphorylates (e.g., Bad) Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Role of ceramide isomers in apoptosis.

FADS3 Metabolic Workflow

FADS3_Workflow cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane Cer Ceramide (Sphingosine backbone) FADS3 FADS3 Desaturase Cer->FADS3 SPD_Cer 4,14-Sphingadiene Ceramide (trans-Δ4, cis-Δ14) FADS3->SPD_Cer Introduces cis-Δ14 bond CytB5 Cytochrome b5 CytB5->FADS3 e- transfer NADPH NAD(P)H NADPH->CytB5 e- transfer NonRafts Non-Raft Regions (Disordered Domains) SPD_Cer->NonRafts Preferentially Localizes Rafts Lipid Rafts (Ordered Domains)

Caption: FADS3-mediated synthesis of 4,14-sphingadiene ceramide.

Key Experimental Protocols

Ceramide Synthase (CerS) Activity Assay

This protocol measures the N-acylation of a sphingoid base to form ceramide, adapted from methods using fluorescent substrates.

Materials:

  • HEK293 cells overexpressing a specific CerS isoform

  • Lysis Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 250 mM Sucrose, protease inhibitor cocktail

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Substrates: NBD-sphinganine (or other fluorescent sphingoid base), fatty acyl-CoA (e.g., C18:0-CoA)

  • Internal Standard: C17:0 ceramide

  • Solvents: Chloroform (B151607), Methanol

  • Solid Phase Extraction (SPE) C18 columns

Procedure:

  • Homogenate Preparation: Harvest transfected HEK293 cells, resuspend in Lysis Buffer, and homogenize using a Dounce homogenizer. Centrifuge at 1,000 x g to remove nuclei and unbroken cells. Determine protein concentration of the supernatant (crude cell homogenate).

  • Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of cell homogenate with Reaction Buffer.

  • Substrate Addition: Add NBD-sphinganine to a final concentration of 10 µM and the desired fatty acyl-CoA to 50 µM. Total reaction volume should be ~100 µL.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 400 µL of chloroform/methanol (1:1, v/v). Add 40 µL of 0.5 µM C17:0 ceramide as an internal standard. Vortex thoroughly and centrifuge to separate phases.

  • Solid Phase Extraction: Apply the lipid extract to a pre-conditioned SPE C18 column to separate the NBD-ceramide product from the unreacted NBD-sphinganine substrate.

  • Quantification: Elute the NBD-ceramide and quantify using a fluorometer or by LC-MS/MS, normalizing to the internal standard.

Apoptosis Quantification by Fluorescence Microscopy

This protocol assesses apoptosis by observing nuclear morphology changes using DNA-binding fluorescent dyes.

Materials:

  • HL-60 cells or other suspension cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ceramide analogs (e.g., C6-trans-Cer, C6-cis-Cer) dissolved in ethanol (B145695) or DMSO

  • Hoechst 33342 stain (1 mg/mL stock in water)

  • Propidium Iodide (PI) stain (1 mg/mL stock in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for DAPI (blue) and Rhodamine (red)

Procedure:

  • Cell Treatment: Seed HL-60 cells at a density of 2x10^5 cells/mL. Add ceramide analogs to the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle-only control.

  • Incubation: Incubate cells for 18-24 hours at 37°C in a CO2 incubator.

  • Staining: Harvest cells by centrifugation (200 x g for 5 min). Resuspend the cell pellet in 100 µL of PBS. Add 1 µL of Hoechst 33342 stock and 1 µL of PI stock. Incubate for 15 minutes at room temperature in the dark.

  • Microscopy: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Imaging and Analysis: Using a fluorescence microscope, visualize the cells.

    • Viable cells: Blue, intact, round nuclei (Hoechst positive, PI negative).

    • Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst positive, PI negative).

    • Necrotic/Late Apoptotic cells: Pink/red, swollen nuclei (Hoechst and PI positive).

  • Quantification: Count at least 300 cells per sample from random fields. Calculate the percentage of apoptotic cells as (number of apoptotic cells / total number of cells) x 100.

Measurement of Membrane Lipid Packing with Fluorescent Probes

This protocol uses environment-sensitive fluorescent probes to measure lipid packing in model membranes (liposomes).

Materials:

  • Lipids: e.g., POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), sphingomyelin (B164518) (trans or cis isomers), cholesterol.

  • Fluorescent Probe: Laurdan or di-4-ANEPPDHQ stock solution in ethanol.

  • Buffer: HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Extruder with polycarbonate filters (100 nm pore size).

  • Spectrofluorometer.

Procedure:

  • Liposome Preparation: Prepare a lipid mixture in chloroform with the desired molar ratios. Include the fluorescent probe at a lipid-to-probe ratio of 500:1.

  • Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. Further dry under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the HEPES buffer by vortexing, creating multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles. Then, pass the suspension through a 100 nm polycarbonate filter using a mini-extruder (at least 21 passes) to form large unilamellar vesicles (LUVs).

  • Fluorescence Measurement (for Laurdan):

    • Dilute the LUV suspension in the buffer to a final lipid concentration of ~100 µM.

    • Excite the sample at 350 nm and record the emission spectrum from 400 nm to 550 nm.

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities at 440 nm (ordered phase) and 490 nm (disordered phase), respectively.

    • Higher GP values indicate more ordered, tightly packed membranes.

Conclusion and Future Directions

The geometry of the double bond in the sphingosine backbone is not a subtle structural feature but a profound determinant of sphingolipid function. The canonical trans-Δ4 double bond is essential for creating ordered membrane domains and for the stereospecific activation of key signaling enzymes like ceramide-activated protein phosphatases. The introduction of a cis double bond, either at the Δ4 position or the naturally occurring Δ14 position, serves to disrupt this order, increase membrane fluidity, and alter enzymatic and signaling outcomes. While cis-ceramide can paradoxically enhance apoptosis in some contexts, it fails to activate crucial effectors like PP2A, highlighting the complexity of its signaling roles.

For researchers and drug development professionals, understanding these geometric constraints is paramount. The development of inhibitors or modulators for enzymes like FADS3 could provide novel therapeutic avenues for diseases linked to atypical sphingolipids. Furthermore, synthetic sphingolipid analogs with modified double bond geometry could be exploited to selectively trigger or inhibit specific signaling pathways, offering a sophisticated tool for targeted therapy in cancer and inflammatory diseases. Future research should focus on obtaining more quantitative data on the interactions between cis-isomers of sphingolipids and their protein targets, particularly S1P receptors, to fully elucidate their physiological relevance and therapeutic potential.

References

An In-depth Technical Guide to Exploratory Studies on Novel Sphingolipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The subtle stereochemical and structural variations in these molecules, giving rise to a vast array of isomers, can dramatically alter their biological activity. This technical guide provides an in-depth exploration of the methodologies and key findings in the study of novel sphingolipid isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate this complex and promising field. We delve into the synthesis of novel isomers, advanced analytical techniques for their separation and quantification, and the elucidation of their distinct signaling pathways. Particular emphasis is placed on the differential effects of these isomers on cellular fate, highlighting their potential as therapeutic targets and agents.

Introduction: The Diverse World of Sphingolipid Isomers

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The most well-known sphingoid base is sphingosine. Modifications to this backbone, the attached fatty acid chain, and the polar head group give rise to a complex landscape of sphingolipid species. Isomerism in sphingolipids can arise from several sources:

  • Stereoisomerism at the chiral centers of the sphingoid base (e.g., D-erythro, L-erythro, D-threo, L-threo configurations).

  • Geometric isomerism related to the presence of double bonds, such as the C4-C5 trans double bond in ceramides.

  • Positional isomerism of functional groups.

  • Structural isomerism in the acyl chain (e.g., length, saturation, hydroxylation).

These subtle structural differences can lead to profound changes in how these molecules interact with enzymes, receptors, and other cellular components, thereby dictating their biological function. For instance, natural D-erythro-ceramide is a potent inducer of apoptosis, while its stereoisomers may exhibit reduced or altered activity.

Synthesis of Novel Sphingolipid Isomers

The exploration of novel sphingolipid isomers necessitates robust synthetic strategies to produce structurally defined molecules for biological evaluation.

General Synthetic Approach: Ceramide Analogs

A common method for synthesizing ceramide analogs involves the direct coupling of a fatty acid to a sphingoid base.[1][2]

Experimental Protocol: Synthesis of a Novel N-acyl-sphingosine Analog

  • Starting Materials:

  • Procedure: a. Dissolve the sphingoid base and the fatty acid in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the mixed carbodiimide to the solution. The carbodiimide facilitates the formation of an amide bond between the amino group of the sphingoid base and the carboxyl group of the fatty acid. c. Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. e. Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate the desired ceramide analog. f. Characterize the final product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Stereocontrolled Synthesis

Achieving specific stereochemistry is crucial for studying the biological roles of sphingolipid isomers. Stereocontrolled synthetic routes often employ chiral starting materials and stereoselective reactions.

Experimental Workflow: Stereocontrolled Synthesis of a Phytoceramide Isomer

G cluster_0 Starting Material to Intermediate cluster_1 Intermediate to Final Products start Unsaturated Ester Precursor dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation cyclic_sulfate Conversion to Cyclic Sulfate dihydroxylation->cyclic_sulfate azidation Regioselective Azidation cyclic_sulfate->azidation azido_ester Protected Azido Ester azidation->azido_ester reduction1 Reduction azido_ester->reduction1 staundinger Staudinger Reduction & N-acylation azido_ester->staundinger phytosphingosine (B30862) Phytosphingosine Isomer reduction1->phytosphingosine reduction2 Ester Reduction staundinger->reduction2 phytoceramide Phytoceramide Isomer reduction2->phytoceramide

Caption: Stereocontrolled synthesis of phytosphingosine and phytoceramide isomers.

Analytical Techniques for Isomer Separation and Quantification

Distinguishing and quantifying structurally similar sphingolipid isomers is a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[1][3][4][5]

Liquid Chromatography Separation of Isomers

The choice of chromatographic conditions is critical for resolving isomers.

  • Reversed-Phase (RP) LC: Separates lipids based on their hydrophobicity, primarily determined by the length and saturation of the acyl chain.

  • Normal-Phase (NP) LC: Separates lipids based on the polarity of their head groups. This is particularly useful for separating isomers with different head group modifications, such as glucosylceramide and galactosylceramide.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is effective for separating polar lipids.

Experimental Protocol: LC-MS/MS Analysis of Sphingolipid Isomers

  • Sample Preparation: a. Extract lipids from biological samples (cells, tissues, or fluids) using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). b. Fortify the sample with a cocktail of appropriate internal standards (often deuterated or ¹³C-labeled lipids) for accurate quantification. c. For some applications, a mild base hydrolysis step can be included to enrich for sphingolipids by removing glycerophospholipids.

  • LC Separation: a. Reconstitute the dried lipid extract in a suitable solvent compatible with the initial mobile phase. b. Inject the sample onto the analytical column (e.g., C18 for RP, silica for NP, or a specialized HILIC column). c. Elute the lipids using a gradient of mobile phases. For example, in RP-LC, a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in an aqueous mobile phase is common.

  • MS/MS Detection and Quantification: a. The eluent from the LC is introduced into the mass spectrometer, typically using electrospray ionization (ESI). b. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high sensitivity and specificity. c. Identify lipids based on their retention time and specific MRM transitions. d. Quantify the amount of each lipid by comparing the peak area of the analyte to that of its corresponding internal standard.

Experimental Workflow: LC-MS/MS Analysis of Sphingolipids

G start Biological Sample extraction Lipid Extraction (with Internal Standards) start->extraction lc Liquid Chromatography (Isomer Separation) extraction->lc esi Electrospray Ionization lc->esi ms1 Mass Spectrometry (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 Tandem Mass Spectrometry (Product Ion Detection) cid->ms2 quant Quantification ms2->quant

Caption: Workflow for the quantitative analysis of sphingolipid isomers by LC-MS/MS.

Biological Activity of Novel Sphingolipid Isomers

The ultimate goal of synthesizing and analyzing novel sphingolipid isomers is to understand their biological functions. This often involves assessing their impact on cell viability, proliferation, and apoptosis.

Quantitative Comparison of Biological Activity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation.

Ceramide Analog Cell Line Assay Incubation Time (h) IC50 (µM) Reference
AD2750HT29 (Colon Cancer)MTT72Varies by analog[6]
AD2646HT29 (Colon Cancer)MTT72Varies by analog[6]
Analog 315MDA-MB-231 (Breast Cancer)MTT-20.82[7]
Analog 315MCF-7 (Breast Cancer)MTT-15.51[7]
Analog 315MCF-7TN-R (Resistant Breast Cancer)MTT-17.05[7]
C18 Natural CeramideMDA-MB-231 (Breast Cancer)MTT-62.64[7]
C18 Natural CeramideMCF-7 (Breast Cancer)MTT-49.54[7]
C18 Natural CeramideMCF-7TN-R (Resistant Breast Cancer)MTT-47.63[7]
Ceramide-Benzopolysulfane ConjugateMDA-MB-231 (Breast Cancer)--10[8]
Ceramide-Benzopolysulfane ConjugateDU145 (Prostate Cancer)--12[8]
Analog 403A549, H460, H1299 (NSCLC)WST-1-Dose-dependent inhibition[9]
Analog 953A549, H460, H1299 (NSCLC)WST-1-Dose-dependent inhibition[9]
Experimental Protocols for Assessing Biological Activity

4.2.1. Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the novel sphingolipid isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

4.2.2. Apoptosis Detection (Annexin V Staining)

Annexin V staining is a common method for detecting early-stage apoptosis.[12][13][14][15]

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Treatment: Treat cells with the sphingolipid isomers as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways of Sphingolipid Isomers

Novel sphingolipid isomers can exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential drug targets.

Ceramide-Mediated Apoptosis

Ceramide is a well-established pro-apoptotic lipid. Its accumulation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathway: Ceramide-Induced Apoptosis

G cluster_0 Apoptotic Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effects stress Cellular Stress de_novo De Novo Synthesis stress->de_novo death_ligands Death Ligands (e.g., TNF-α, FasL) smase Sphingomyelinase Activation death_ligands->smase ceramide Increased Ceramide Levels de_novo->ceramide smase->ceramide mitochondria Mitochondrial Dysfunction ceramide->mitochondria caspase_cascade Caspase Activation mitochondria->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Simplified pathway of ceramide-mediated apoptosis.

Sphingosine-1-Phosphate (S1P) Receptor Signaling

Sphingosine-1-phosphate (S1P) is a potent signaling lipid that acts through a family of five G protein-coupled receptors (S1PR1-5). The activation of these receptors by S1P or its analogs can lead to diverse cellular responses, including cell survival, proliferation, and migration. The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples.[16][17][18][19][20]

Signaling Pathway: S1P Receptor Activation

G cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses s1p S1P or Isomeric Ligand s1pr S1P Receptor (S1PR1-5) s1p->s1pr g_protein G Protein Coupling (Gi, Gq, G12/13) s1pr->g_protein pi3k PI3K/Akt Pathway g_protein->pi3k ras Ras/MAPK Pathway g_protein->ras plc PLC Pathway g_protein->plc rho Rho Pathway g_protein->rho survival Survival pi3k->survival proliferation Proliferation ras->proliferation migration Migration plc->migration cytoskeletal Cytoskeletal Rearrangement rho->cytoskeletal

Caption: Overview of S1P receptor signaling pathways.

Conclusion and Future Directions

The field of sphingolipid isomer research is rapidly expanding, driven by advancements in synthetic chemistry, analytical instrumentation, and our understanding of cell biology. This guide has provided a comprehensive overview of the key methodologies and concepts in this area. The ability to synthesize and analyze novel sphingolipid isomers with high precision, coupled with robust biological assays, is enabling the dissection of their specific roles in health and disease.

For drug development professionals, novel sphingolipid isomers and their analogs represent a rich source of potential therapeutic agents. The differential activities of these isomers can be exploited to develop highly selective drugs with improved efficacy and reduced side effects. Future research will likely focus on:

  • The development of more sophisticated synthetic methods to access an even greater diversity of sphingolipid isomers.

  • The application of advanced analytical techniques, such as ion mobility-mass spectrometry, to further enhance isomer separation.

  • The use of "omics" approaches to gain a systems-level understanding of the impact of novel sphingolipid isomers on cellular networks.

  • The translation of promising findings from preclinical studies into the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

By continuing to explore the structure-activity relationships of these fascinating molecules, the scientific community is poised to unlock new therapeutic avenues and deepen our understanding of the fundamental processes of life.

References

Methodological & Application

Application Note & Protocol: Quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886), an 18-carbon amino alcohol, is a fundamental building block of sphingolipids, a class of lipids integral to cell membrane structure and signaling.[1] The phosphorylation of sphingosine by sphingosine kinases (SphK1/2) produces sphingosine-1-phosphate (S1P), a potent signaling molecule involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[2][3] The dynamic balance between ceramide, sphingosine, and S1P levels, often termed the "sphingolipid rheostat," is critical for cell fate decisions. An increase in sphingosine and ceramide levels is often associated with apoptosis, while higher S1P levels promote cell survival and proliferation.[1]

This document provides a detailed protocol for the sensitive and specific quantification of Sphingosine (d18:1(14Z)) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the focus is on the less common (14Z) isomer, the principles and methods described can be adapted for other sphingosine isomers.

Biological Significance of Sphingosine

Sphingosine and its metabolites are key players in various signaling pathways. Sphingosine itself can inhibit protein kinase C and phosphatidic acid phosphohydrolase, while activating phospholipase D and diacylglycerol kinase.[2] Its conversion to S1P is a critical step in signaling, as S1P acts as a ligand for a family of five G protein-coupled receptors (S1P₁₋₅), mediating diverse physiological and pathological processes.[3][4] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, autoimmune disorders, and neuroinflammatory conditions.[1][4]

Sphingolipid Metabolism and Signaling Pathway

The following diagram illustrates the central role of sphingosine in sphingolipid metabolism and its conversion to the key signaling molecule S1P.

Sphingolipid_Pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Signaling Hub Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Irreversible Degradation S1P->Degradation S1P Lyase S1P Receptors (S1P₁₋₅) S1P Receptors (S1P₁₋₅) S1P->S1P Receptors (S1P₁₋₅) Extracellular Signaling ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Ceramidase

Figure 1: Core Sphingolipid Metabolism Pathway.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for accurate sphingolipid quantification. A single-phase extraction using chloroform (B151607) and methanol (B129727) is recommended for its efficiency in recovering a broad range of sphingolipids, including sphingoid bases and their phosphates.[5]

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • Internal Standard (IS): C17-Sphingosine (d17:1) or a stable isotope-labeled Sphingosine (e.g., d7-S1P, which will be dephosphorylated alongside the analyte).[6][7]

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

Protocol:

  • To 100 µL of biological sample, add 20 µL of the internal standard solution.

  • Add 800 µL of a chloroform:methanol (1:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Separation: Given the potential for isomeric interference, a robust chromatographic method is essential. While both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used, a reversed-phase C18 column often provides excellent separation for sphingolipids.[7][8] A gradient elution is recommended to achieve optimal separation and peak shape.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-1 min: 60% B; 1-8 min: linear gradient to 100% B; 8-10 min: 100% B; 10.1-12 min: 60% B

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for the sensitive and selective quantification of sphingosine.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 450°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: MRM Transitions for Sphingosine (d18:1) and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Sphingosine (d18:1) 300.3282.310025
C17-Sphingosine (d17:1) (IS) 286.3268.310025

Note: The MRM transitions for Sphingosine (d18:1(14Z)) are expected to be identical to the common d18:1 isomer. Specificity is achieved through chromatographic separation.

Experimental Workflow

The following diagram outlines the major steps in the quantification of Sphingosine (d18:1(14Z)) from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Add Internal Standard LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Reconstitute Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols: Synthesis of Sphingosine (d18:1(14Z)) Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in a myriad of cellular processes.[1] Atypical sphingoid bases, which deviate from the canonical structures, are gaining significant attention due to their association with various pathological conditions, including diabetes and neuropathy, making them important targets for research and potential biomarkers.[1] One such atypical sphingolipid is Sphingosine (B13886) (d18:1(14Z)), which features a cis double bond at the 14th position of the C18 backbone. The stereoselective synthesis of this isomer is crucial for its detailed biological investigation and for its use as a standard in lipidomic studies.

This document provides a detailed protocol for the chemical synthesis of (2S,3R,14Z)-Sphingosine, based on established methodologies. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of the synthetic and relevant biological pathways to aid researchers in producing this valuable research standard.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of (2S,3R,14Z)-Sphingosine. The data has been compiled from published literature to provide an overview of the expected efficiency of the synthetic route.

Step No.ReactionIntermediate/ProductReported Yield (%)
1AlkynylationIntermediate 4763
2Stereoselective ReductionProtected (14Z)-sphingosine (48)74
3Deprotection (2 steps)(2S,3R,14Z)-Sphingosine (49)43

Experimental Protocols

This section details the multi-step synthesis of (2S,3R,14Z)-Sphingosine.

Materials and Reagents
  • Starting materials and reagents can be sourced from standard chemical suppliers.

  • All solvents should be of anhydrous grade where specified.

  • Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) where necessary.

Synthesis of Intermediate 47
  • Preparation of Lithiated Pentyne: To a solution of 1-pentyne (B49018) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C, add a solution of tert-butyllithium (B1211817) (t-BuLi) dropwise. Stir the reaction mixture at this temperature for 2 hours.

  • Coupling Reaction: To the solution of lithiated pentyne, add a solution of the protected bromo-sphinganine intermediate (46) in a mixture of THF and hexamethylphosphoramide (B148902) (HMPA).

  • Reaction Quench and Work-up: Allow the reaction to warm to room temperature and stir for 14 hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield intermediate 47.

Stereoselective Reduction to Protected (14Z)-Sphingosine (48)
  • Hydrogenation Setup: Dissolve intermediate 47 in a mixture of ethyl acetate (B1210297) (EtOAc) and dimethylformamide (DMF). Add Lindlar's catalyst to the solution.

  • Hydrogenation Reaction: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 12 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the protected (14Z)-sphingosine (48). The E/Z selectivity should be confirmed by analytical methods (e.g., NMR or GC).

Deprotection to (2S,3R,14Z)-Sphingosine (49)
  • Silyl Ether Deprotection: Dissolve the protected sphingosine (48) in anhydrous THF. Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF and heat the mixture at 55°C for 3 hours.

  • Acetal and Boc Deprotection: After cooling the reaction mixture, add acetyl chloride (AcCl) in methanol (B129727) (MeOH) at 0°C and then allow it to warm to room temperature and stir for 3 hours.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. The residue can then be purified by an appropriate method, such as column chromatography or recrystallization, to yield the final product, (2S,3R,14Z)-Sphingosine (49).

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Synthetic Pathway of (2S,3R,14Z)-Sphingosine

G cluster_synthesis Synthesis of (2S,3R,14Z)-Sphingosine start Protected Bromo-sphinganine (46) intermediate47 Intermediate 47 start->intermediate47 Alkynylation (t-BuLi, HMPA) alkyne Lithiated Pentyne alkyne->intermediate47 reduction Protected (14Z)-sphingosine (48) intermediate47->reduction Stereoselective Reduction (H2, Lindlar's catalyst) final (2S,3R,14Z)-Sphingosine (49) reduction->final Deprotection (TBAF, AcCl/MeOH)

Caption: Synthetic route for (2S,3R,14Z)-Sphingosine.

Experimental Workflow

G cluster_workflow Experimental Workflow synthesis Synthesis of Crude Product extraction Solvent Extraction & Work-up synthesis->extraction chromatography Column Chromatography extraction->chromatography characterization Characterization (NMR, MS) chromatography->characterization purity Purity Analysis (HPLC/GC) characterization->purity storage Storage of Standard purity->storage G cluster_signaling Generalized Atypical Sphingolipid Signaling atypical_sph Atypical Sphingosine (e.g., d18:1(14Z)) atypical_s1p Atypical Sphingosine-1-Phosphate (Atypical S1P) atypical_sph->atypical_s1p Phosphorylation sk Sphingosine Kinase (SK1/SK2) sk->atypical_s1p s1pr S1P Receptors (S1PRs) atypical_s1p->s1pr Activation downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) s1pr->downstream cellular_response Cellular Responses (Proliferation, Apoptosis, Migration) downstream->cellular_response

References

Application Notes and Protocols for Lipid Extraction of Atypical Sphingosines from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical sphingosines, such as those with varying carbon chain lengths (e.g., d16:1, d20:1), are increasingly recognized for their distinct biological roles and as potential biomarkers in various diseases.[1] Accurate quantification of these low-abundance lipids from cellular matrices is critical for elucidating their function in health and disease. This document provides detailed protocols for the extraction of atypical sphingosines from cultured cells, a crucial first step for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate lipid extraction method is paramount for achieving high recovery and accurate quantification. While classical methods like those developed by Folch and Bligh and Dyer are widely used for general lipid extraction, their efficiency for specific lipid classes can vary. This application note discusses these methods in the context of sphingolipid analysis and provides a detailed, optimized protocol for the extraction of atypical sphingosines.

Data Presentation: Comparison of Lipid Extraction Methods

While direct comparative studies on the extraction efficiency of various methods specifically for a wide range of atypical sphingosines are limited, data from studies on general sphingolipids provide valuable insights. The following table summarizes recovery percentages for common sphingolipids using different extraction protocols. Researchers should consider that the optimal method may vary depending on the specific atypical sphingosine (B13886) of interest and the cell type.

Lipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)Methanol-based Method Recovery (%)
Sphingosine (So)69-9635-7296-101
Sphinganine (Sa)69-9635-7296-101
Sphingosine-1-Phosphate (S1P)69-9635-7296-101
Ceramide (Cer)69-9635-7296-101

Note: Data is compiled from studies on general sphingolipids and may not be fully representative of all atypical sphingosine species. The methanol-based method appears to offer high recovery for sphingoid bases and their phosphates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of atypical sphingosines from cultured cells using a modified Bligh and Dyer method, which is a robust and widely adopted procedure for sphingolipid analysis.[2]

Protocol: Modified Bligh & Dyer Lipid Extraction for Atypical Sphingosines

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Internal standards (e.g., C17-sphingosine, C17-sphingosine-1-phosphate)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into a known volume of ice-cold PBS and transfer to a glass centrifuge tube.

    • Take an aliquot for cell counting or protein quantification for normalization purposes.

  • Internal Standard Spiking:

    • To the cell suspension, add a known amount of internal standard(s) for each atypical sphingosine to be quantified. This is crucial for correcting for lipid loss during extraction and for accurate quantification.

  • Monophasic Solvent Extraction:

    • Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the 1 volume of cell suspension.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis. This creates a single-phase solvent system.

  • Phase Separation:

    • Add 1.25 volumes of chloroform and vortex for 30 seconds.

    • Add 1.25 volumes of deionized water and vortex for another 30 seconds.

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Using a glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein interface, and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS/MS).

  • Storage:

    • Store the reconstituted lipid extract at -80°C until analysis to prevent degradation.

Mandatory Visualization

Signaling Pathways of Atypical Sphingosine-1-Phosphates

Atypical sphingosine-1-phosphates (S1Ps), such as d16:1 S1P and d20:1 S1P, act as signaling molecules by binding to S1P receptors (S1PRs), similar to the canonical d18:1 S1P. However, they can exhibit different receptor affinities and downstream effects, leading to distinct biological outcomes.[1][3] For instance, d16:1 S1P has been shown to be a potent agonist for S1PR2, leading to the induction of connective tissue growth factor (CTGF) in renal cell carcinoma.[3]

Atypical_S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Atypical S1P (d16:1, d20:1) Atypical S1P (d16:1, d20:1) S1PR S1P Receptor (e.g., S1PR2) Atypical S1P (d16:1, d20:1)->S1PR Binding & Activation G_Protein G Protein (Gα12/13) S1PR->G_Protein Activation RhoA RhoA G_Protein->RhoA Activation ROCK ROCK RhoA->ROCK Activation Downstream Downstream Effectors (e.g., CTGF induction, Cytoskeletal Rearrangement) ROCK->Downstream

Caption: Signaling pathway of atypical S1P.

Experimental Workflow for Atypical Sphingosine Extraction

The following diagram outlines the key steps in the lipid extraction protocol described above.

Lipid_Extraction_Workflow Start Start: Cultured Cells Harvest Cell Harvesting & Washing (PBS) Start->Harvest Spike Spike with Internal Standards Harvest->Spike Extract Monophasic Extraction (Chloroform:Methanol) Spike->Extract Phase_Separate Phase Separation (Addition of Chloroform & Water, Centrifugation) Extract->Phase_Separate Collect Collect Lower Organic Phase Phase_Separate->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Lipid extraction workflow for atypical sphingosines.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine (B13886) (d18:1), a long-chain amino alcohol, is a fundamental component of sphingolipids and a critical bioactive molecule involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The specific isomer, Sphingosine (d18:1(14Z)), possesses a double bond at the 14th carbon position with Z-stereochemistry. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices. This application note provides a detailed overview of the characteristic fragmentation of Sphingosine (d18:1) and a standardized protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

Under positive mode electrospray ionization (ESI), Sphingosine (d18:1) is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 300.4. Collision-induced dissociation (CID) of this precursor ion primarily results in sequential neutral losses of water molecules (H₂O). This characteristic fragmentation pattern is a hallmark of long-chain bases.

The primary fragmentation pathways for protonated Sphingosine (d18:1) are:

  • Loss of one water molecule: [M+H-H₂O]⁺

  • Loss of two water molecules: [M+H-2H₂O]⁺

While the general fragmentation pattern is consistent for d18:1 sphingosine isomers, the relative intensities of the fragment ions may vary slightly depending on the position and stereochemistry of the double bond, although this is not extensively documented for the (14Z) isomer specifically.

Quantitative Fragmentation Data

The table below summarizes the key ions observed in the MS/MS spectrum of Sphingosine (d18:1).

Precursor Ionm/z (Precursor)Fragment Ionm/z (Fragment)Description
[M+H]⁺300.4[M+H-H₂O]⁺282.4Loss of one water molecule[1][2]
[M+H]⁺300.4[M+H-2H₂O]⁺264.4Loss of two water molecules[1][2][3]

Experimental Protocol: LC-MS/MS Analysis of Sphingosine

This protocol outlines a general procedure for the extraction and quantification of sphingosine from biological samples, such as cell cultures or plasma.

Sample Preparation (Lipid Extraction)

A two-phase extraction method is commonly employed to efficiently recover sphingolipids.

  • Reagents:

  • Procedure:

    • For cell pellets, wash with cold PBS and resuspend in a known volume of PBS. For plasma, use a small aliquot (e.g., 10-50 µL).

    • Add the internal standard to each sample.

    • Add 2 volumes of methanol and vortex thoroughly.

    • Add 1 volume of chloroform and vortex again.

    • To induce phase separation, add 1 volume of chloroform and 1 volume of water, vortexing after each addition.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

Liquid Chromatography (LC)

Reverse-phase chromatography is typically used to separate sphingosine from other lipids.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 50% B and equilibrate.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

Analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • MRM Transitions:

    • Sphingosine (d18:1): 300.4 → 282.4 (quantifier), 300.4 → 264.4 (qualifier)

    • C17-Sphingosine (IS): 286.3 → 268.3

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Plasma) IS_Spike Spike Internal Standard (d17:1) Sample->IS_Spike Extraction Two-Phase Lipid Extraction IS_Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS workflow for Sphingosine analysis.

Sphingosine Signaling Pathway

Sphingosine_Signaling cluster_enzymes Enzymatic Conversions cluster_effects Cellular Outcomes Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine (d18:1) SphK Sphingosine Kinase (SphK) Sphingosine->SphK Apoptosis Apoptosis Sphingosine->Apoptosis S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase S1P->S1PL Degradation S1PP S1P Phosphatase S1P->S1PP Dephosphorylation Proliferation Cell Proliferation S1P->Proliferation Survival Cell Survival S1P->Survival Ceramidase->Sphingosine Hydrolysis SphK->S1P Phosphorylation S1PP->Sphingosine

Caption: Simplified Sphingosine metabolic and signaling pathway.

References

Application Notes and Protocols for Studying Sphingosine (d18:1(14Z)) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological activity of Sphingosine (B13886) (d18:1(14Z)), an atypical sphingolipid.[1] Given the limited specific data on this isomer, the following protocols are adapted from established methods for studying common sphingolipids and are designed to enable the characterization of its unique properties.

Introduction to Sphingosine and its Atypical (14Z) Isomer

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3][4] The central sphingolipid, ceramide, can be metabolized to sphingosine, which in turn can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[3][5][6] Often, sphingosine and ceramide promote cell cycle arrest and apoptosis, while S1P promotes cell survival and proliferation.[3][7]

The most commonly studied isomer of sphingosine is (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, also known as sphingosine (d18:1).[4] Sphingosine (d18:1(14Z)) is an atypical isomer with a cis double bond at the 14-15 position instead of the typical trans double bond at the 4-5 position.[1] This structural difference may lead to unique biological activities, including altered metabolism by sphingolipid enzymes and differential engagement of downstream signaling pathways. The following protocols provide a framework for elucidating the biological function of this novel sphingolipid.

I. Comparative Analysis of Sphingosine (d18:1(14Z)) and Sphingosine (d18:1) Metabolism via LC-MS/MS

This protocol is designed to compare the cellular uptake and metabolism of the atypical Sphingosine (d18:1(14Z)) with the well-characterized Sphingosine (d18:1). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipid species.[2][7]

Experimental Objective

To determine if Sphingosine (d18:1(14Z)) is metabolized by cells and to compare its metabolic fate to that of Sphingosine (d18:1). This will primarily assess its conversion to S1P and its acylation to ceramide.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Lipid Extraction cluster_2 LC-MS/MS Analysis A Seed cells in 6-well plates B Treat with Sphingosine (d18:1(14Z)) or Sphingosine (d18:1) A->B C Wash cells with ice-cold PBS B->C D Add ice-cold methanol with internal standards C->D E Scrape and collect cells D->E F Add chloroform (B151607) and water E->F G Vortex and centrifuge F->G H Collect lower organic phase G->H I Dry under nitrogen H->I J Reconstitute dried lipids I->J K Inject into LC-MS/MS system J->K L Quantify sphingolipid species K->L Sph Sphingosine (d18:1 or d18:1(14Z)) SphK SphK1 or SphK2 Sph->SphK ATP ATP ATP->SphK S1P Sphingosine-1-Phosphate SphK->S1P ADP ADP SphK->ADP cluster_0 Cell Treatment cluster_1 Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Treat with varying concentrations of Sphingosine (d18:1(14Z)) A->B C Add viability reagent (e.g., MTT, resazurin) or apoptosis reagent (e.g., Caspase-Glo) B->C D Incubate as per manufacturer's instructions C->D E Measure signal (absorbance or fluorescence) D->E F Normalize data to vehicle control E->F G Calculate IC50 or EC50 values F->G A Incubate cells with alkyne-tagged Sphingosine B Cellular enzymes metabolize the alkyne-tagged lipid A->B C Fix cells to halt enzymatic activity B->C D Permeabilize cells and perform 'click' reaction with fluorescent azide C->D E Wash away excess reagents D->E F Analyze via fluorescence microscopy or single-cell CE-F E->F

References

Application Notes and Protocols for In Vitro Kinase Assays with Sphingosine (d18:1(14Z)) Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro kinase assays using Sphingosine (B13886) (d18:1(14Z)) as a substrate. The primary kinases that phosphorylate sphingosine are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), which catalyze the formation of the critical signaling molecule, sphingosine-1-phosphate (S1P).[1][2][3][4] Understanding the activity of these kinases is crucial for research in various fields, including cancer, inflammation, and cardiovascular disease.[1][4][5]

The protocols detailed below cover both traditional radioactive methods and more modern non-radioactive, high-throughput screening (HTS) compatible formats.

Signaling Pathway

Sphingosine kinases are central regulators of the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramide and sphingosine against pro-survival sphingosine-1-phosphate.[3] SphK1 and SphK2 phosphorylate sphingosine to produce S1P, which can then act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PRs) to initiate downstream signaling cascades.[1][3][4]

Sphingosine_Kinase_Signaling cluster_cell Cell cluster_membrane Cell Membrane Sphingosine Sphingosine (d18:1(14Z)) SphK1 SphK1 Sphingosine->SphK1 SphK2 SphK2 Sphingosine->SphK2 S1P_intra Intracellular Sphingosine-1-Phosphate (S1P) Intracellular Targets Intracellular Targets S1P_intra->Intracellular Targets S1P_extra Extracellular S1P S1P_intra->S1P_extra Export SphK1->S1P_intra + ATP SphK2->S1P_intra + ATP S1PRs S1P Receptors (S1PR1-5) Downstream Signaling Downstream Signaling S1PRs->Downstream Signaling S1P_extra->S1PRs Binding & Activation caption Sphingosine kinase signaling pathway.

Caption: Sphingosine kinase signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for human SphK1 and SphK2, which are essential for designing and interpreting in vitro kinase assays.

Table 1: Michaelis-Menten Constants (Km)

KinaseSubstrateKm Value (µM)Reference(s)
SphK1Sphingosine5 - 17[6]
SphK1ATP125[6]
SphK2Sphingosine3 - 6[6]
SphK2ATP79[6]
SphK (general)Fluorescently Labeled Sphingosine38 ± 18[7][8]

Table 2: Inhibitor Potency (IC50 / Ki)

KinaseInhibitorPotency (nM)Reference(s)
SphK1Amidine-based inhibitor 1a100 (Ki)[9]
SphK1Amidine-based inhibitor 1b16,000 (Ki)[9]
SphK2PF-54336,000 (IC50)[10]

Experimental Protocols

Two primary methodologies for in vitro sphingosine kinase assays are presented: a traditional radioactive assay and a modern, luminescence-based high-throughput assay.

Protocol 1: Radioactive Filter Binding Assay

This protocol is a sensitive and accurate method for measuring SphK activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into sphingosine.[6][11][12]

Radioactive_Kinase_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Sphingosine, MgCl2) start->prep enzyme Add Recombinant SphK1 or SphK2 prep->enzyme atp Initiate Reaction (Add [γ-³²P]ATP) enzyme->atp incubate Incubate at 37°C (15-30 min) atp->incubate stop Stop Reaction (Place on ice) incubate->stop spot Spot Aliquot onto P81 Phosphocellulose Paper stop->spot wash Wash Paper (3x with 75 mM Phosphoric Acid) spot->wash dry Dry Paper (e.g., Acetone (B3395972) wash) wash->dry count Quantify Radioactivity (Scintillation Counting) dry->count end End count->end caption Radioactive sphingosine kinase assay workflow.

Caption: Radioactive sphingosine kinase assay workflow.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (d18:1(14Z))

  • [γ-³²P]ATP or [γ-³³P]ATP

  • P81 phosphocellulose cation exchange paper

  • Reaction Buffer (20 mM Tris-HCl, pH 7.4, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, and protease/phosphatase inhibitors).[11] For SphK2, the buffer is often supplemented with 100 mM KCl.[11]

  • 75 mM Orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube or 96-well plate. For a 200 µL reaction, combine:

    • Reaction Buffer

    • Sphingosine (final concentration 5-50 µM).[10][11][13] Note: Sphingosine may need to be dissolved in a detergent like Triton X-100 (final concentration ~0.25%).[13]

    • Recombinant SphK1 or SphK2 (e.g., 0.02–0.03 mg protein from cleared cell lysates).[11]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP (e.g., final concentration 10-250 µM).[6][11]

  • Incubate the reaction at 37°C for a set time, typically 15-30 minutes, ensuring the reaction is in the linear range.[6][11]

  • Stop the reaction by placing the tubes on ice.[11]

  • Spot an aliquot of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.[11]

  • Wash the P81 paper three times with 75 mM orthophosphoric acid to remove unincorporated ATP.[11]

  • Perform a final wash with acetone for 2 minutes to dry the paper.[11]

  • Measure the amount of radionuclide bound to the dried P81 paper using a liquid scintillation counter.[11]

Protocol 2: Luminescence-Based ADP-Glo™ Assay

This protocol is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.[5] This method is suitable for screening large compound libraries.

Luminescence_Kinase_Assay_Workflow start Start prep Prepare Master Mix (Buffer, Sphingosine, ATP) start->prep inhibitor Add Test Inhibitor or Vehicle prep->inhibitor enzyme Initiate Reaction (Add SphK1 or SphK2) inhibitor->enzyme incubate1 Incubate at 30°C (45 min) enzyme->incubate1 adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate1->adp_glo incubate2 Incubate at RT (40 min) adp_glo->incubate2 detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->detection incubate3 Incubate at RT (30-60 min) detection->incubate3 read Measure Luminescence incubate3->read end End read->end caption Luminescence-based sphingosine kinase assay workflow.

Caption: Luminescence-based sphingosine kinase assay workflow.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (d18:1(14Z))

  • ATP

  • Kinase Assay Buffer (e.g., from a commercial kit like BPS Bioscience #79334).[14]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure (based on BPS Bioscience SPHK1 Assay Kit Protocol): [14]

  • Thaw all reagents (Kinase assay buffer, ATP, Sphingosine).

  • Prepare a master mixture containing kinase assay buffer, ATP (e.g., 10 µM final concentration), and Sphingosine (e.g., 20 µM final concentration).[14]

  • Aliquot the master mixture into the wells of a white 96-well plate.

  • Add the test inhibitor compound or vehicle (e.g., DMSO, final concentration ≤1%) to the appropriate wells.[14]

  • Initiate the reaction by adding diluted SphK1 or SphK2 enzyme to all wells except the "blank" control.

  • Incubate the plate at 30°C for 45 minutes.[14]

  • After the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a microplate reader. The signal is inversely correlated with SphK activity.[5]

These protocols provide robust and reproducible methods for studying the activity of Sphingosine Kinases 1 and 2 with Sphingosine (d18:1(14Z)) as a substrate, facilitating basic research and drug discovery efforts.

References

Developing Lipidomics Workflows for Novel Sphingolipids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex and ubiquitous class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes.[1][2][3] These processes include cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of sphingolipid metabolism is increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3][4] The study of these lipids, or sphingolipidomics, is therefore a rapidly expanding field with significant potential for biomarker discovery and the development of novel therapeutic strategies.[4][5]

This document provides a comprehensive guide to developing robust and sensitive lipidomics workflows for the discovery and characterization of novel sphingolipids. It includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to aid researchers in this exciting area of study.

Core Concepts in Sphingolipid Signaling

Sphingolipid signaling pathways are intricate networks that regulate critical cellular decisions, such as cell survival and apoptosis.[1][5] Two of the most well-characterized bioactive sphingolipids, ceramide (Cer) and sphingosine-1-phosphate (S1P), often exert opposing effects.[1][5]

  • Ceramide (Cer): Often considered a central hub in sphingolipid metabolism, ceramide is a pro-apoptotic molecule that can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[2][3][6]

  • Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a pro-survival signaling molecule.[1] It is generated from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[1][3] S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PRs) on the cell surface.[1][7]

Sphingolipid Metabolism and Signaling Pathway

Sphingolipid_Signaling cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide (Cer) Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin SMS Complex_GSL Complex Glycosphingolipids Ceramide->Complex_GSL Sphingosine Sphingosine (Sph) Ceramide->Sphingosine CDase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Complex_GSL->Ceramide Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Survival Cell Survival, Proliferation S1P->Survival S1PRs S1P Receptors (S1PRs) S1P->S1PRs Extracellular Downstream Downstream Signaling S1PRs->Downstream

Caption: Overview of the major sphingolipid metabolic and signaling pathways.

Experimental Workflow for Novel Sphingolipid Discovery

A typical lipidomics workflow for the discovery and analysis of novel sphingolipids involves several key stages, from sample acquisition to data interpretation.[8] The use of high-resolution mass spectrometry is central to this process, enabling the sensitive detection and structural elucidation of these complex lipids.[4][9]

Lipidomics_Workflow Sample 1. Sample Collection (Plasma, Tissues, Cells) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer, MTBE) Sample->Extraction LCMS 3. LC-MS/MS Analysis (UHPLC-HRMS) Extraction->LCMS DataAcq 4. Data Acquisition (DDA/DIA) LCMS->DataAcq Processing 5. Data Processing (Peak Picking, Alignment) DataAcq->Processing Identification 6. Lipid Identification (Database Matching) Processing->Identification Quantification 7. Quantification (Relative/Absolute) Identification->Quantification Stats 8. Statistical Analysis (PCA, Volcano Plots) Quantification->Stats Biointerpretation 9. Biological Interpretation (Pathway Analysis) Stats->Biointerpretation

Caption: A generalized workflow for mass spectrometry-based lipidomics.

Detailed Experimental Protocols

Accurate and reproducible sample preparation is critical for successful lipidomics analysis.[2] The following protocols are adapted for the analysis of sphingolipids from common biological matrices.

Protocol 1: Sphingolipid Extraction from Plasma

This protocol outlines a standard procedure for the extraction of sphingolipids from plasma samples.

Materials:

  • Plasma samples

  • Methanol (B129727) (LC-MS grade)[2]

  • Chloroform (B151607) (LC-MS grade)[2]

  • Deionized water[2]

  • Internal standard mixture (containing stable isotope-labeled sphingolipids) in methanol[2]

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >3,000 x g[2]

  • Nitrogen evaporator[2]

  • Autosampler vials[2]

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[2]

  • Add 10 µL of the internal standard mixture to each sample and vortex briefly.[2]

  • To precipitate proteins, add 500 µL of methanol and vortex for 30 seconds.[2]

  • Add 250 µL of chloroform and vortex for 30 seconds.[2]

  • Incubate the mixture on ice for 10 minutes.[2]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2]

  • Carefully transfer the supernatant containing the lipid extract to a new tube.[2]

  • Dry the supernatant under a gentle stream of nitrogen.[2]

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 60:40 Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[2]

  • Transfer the reconstituted sample to an autosampler vial for analysis.[2]

Protocol 2: Sphingolipid Extraction from Adherent Cultured Cells

This protocol describes a method for extracting sphingolipids from cultured cells grown in plates.

Materials:

  • Adherent cultured cells (e.g., in a 6-well plate)

  • Ice-cold phosphate-buffered saline (PBS)[2]

  • Ice-cold methanol[2]

  • Internal standard mixture in methanol[2]

  • Chloroform (LC-MS grade)[2]

  • Deionized water[2]

  • Cell scraper[2]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >3,000 x g[2]

  • Nitrogen evaporator[2]

  • Autosampler vials[2]

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.[2]

  • Wash the cells twice with 1 mL of ice-cold PBS per well.[2]

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[2]

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.[2]

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.[2]

  • Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.[2]

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[2]

  • Dry the organic phase under a gentle stream of nitrogen.[2]

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Acquisition and Analysis

LC-MS/MS Parameters

The separation and detection of sphingolipids are typically achieved using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis

ParameterSetting
UHPLC System Agilent 1290 Infinity II or Thermo Scientific™ Vanquish™ Flex[9]
Column C18 column (e.g., 1.7 µm, 2.1 x 100 mm)[9]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[2]
Mobile Phase B Acetonitrile/Isopropanol (1:1) with 0.1% Formic Acid[9]
Flow Rate 0.3 mL/min[7][9]
Column Temperature 45°C[9]
Mass Spectrometer Thermo Scientific™ Orbitrap Exploris™ 240/480 or Agilent 6495C Triple Quadrupole[9]
Ionization Mode Positive and/or Negative Electrospray Ionization (ESI)[9]
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for discovery; Multiple Reaction Monitoring (MRM) for targeted analysis[8][9]
Mass Resolution > 70,000 FWHM[9]
Mass Accuracy < 5 ppm[9]
Data Processing and Identification of Novel Sphingolipids

The identification of novel sphingolipids from complex datasets is a significant challenge. The workflow below outlines the key steps in processing raw mass spectrometry data to identify and annotate these lipids.

Data_Analysis_Workflow RawData Raw MS Data (.raw) PeakPicking Peak Detection & Denoising RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment FeatureFinding Feature Finding (m/z, RT, Intensity) Alignment->FeatureFinding DatabaseSearch Database Search (LIPID MAPS, HMDB) FeatureFinding->DatabaseSearch UnknownFeatures Unknown Features FeatureFinding->UnknownFeatures KnownLipids Annotated Known Lipids DatabaseSearch->KnownLipids StatisticalAnalysis Statistical Analysis & Visualization KnownLipids->StatisticalAnalysis MSMS_Interpretation Manual MS/MS Spectral Interpretation UnknownFeatures->MSMS_Interpretation StructureElucidation Structure Elucidation of Novel Lipids MSMS_Interpretation->StructureElucidation StructureElucidation->StatisticalAnalysis

Caption: Workflow for processing and analyzing lipidomics data to identify novel sphingolipids.

A variety of software tools are available for processing lipidomics data, including Lipid Data Analyzer (LDA), LipidFinder, and XCMS.[10][11][12][13] These tools aid in peak picking, feature alignment, and statistical analysis. For the identification of lipids, databases such as LIPID MAPS are invaluable resources.[12][13]

Quantitative Data Presentation

The accurate quantification of sphingolipids is essential for understanding their biological roles. The use of stable isotope-labeled internal standards for each lipid class is highly recommended to correct for variations in extraction efficiency and instrument response.[2] Quantitative data should be presented in clear and well-structured tables to facilitate comparison across different experimental groups.

Table 2: Example of Quantitative Sphingolipid Data Presentation (Concentrations in pmol/mg protein)

Sphingolipid SpeciesControl Group (Mean ± SD)Treatment Group 1 (Mean ± SD)Treatment Group 2 (Mean ± SD)p-value
Cer(d18:1/16:0)150.2 ± 12.5250.8 ± 20.1145.6 ± 15.3<0.01
Cer(d18:1/18:0)80.5 ± 7.8120.3 ± 11.278.9 ± 8.1<0.01
SM(d18:1/16:0)350.6 ± 30.1345.2 ± 28.9250.4 ± 25.6<0.05
S1P(d18:1)10.2 ± 1.55.1 ± 0.815.8 ± 2.1<0.001
HexCer(d18:1/24:0)45.3 ± 4.175.9 ± 6.844.8 ± 4.5<0.01

Conclusion

The workflows and protocols detailed in this document provide a robust framework for the discovery and analysis of novel sphingolipids. By combining meticulous sample preparation with advanced LC-MS/MS techniques and sophisticated data analysis pipelines, researchers can uncover the roles of these critical signaling molecules in health and disease. The continued development of analytical technologies and bioinformatics tools will undoubtedly accelerate progress in the exciting field of sphingolipidomics, paving the way for new diagnostic and therapeutic opportunities.

References

"protocols for handling and storage of Sphingosine (d18:1(14Z))"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) (d18:1(14Z)), also known as Sphing-14Z-enine, is an atypical sphingolipid distinguished by a cis double bond at the 14-15 position of its 18-carbon backbone.[1] This structural variation from the more common Sphingosine (d18:1), which has a trans double bond at the 4-5 position, may confer unique biological activities. Sphingosines, as a class of bioactive lipids, are implicated as negative regulators of cell proliferation and promoters of apoptosis.[2][3]

This document provides detailed protocols for the handling, storage, and experimental application of Sphingosine (d18:1(14Z)), drawing upon established methodologies for similar sphingolipids. Given the limited specific literature for this particular isomer, protocols are adapted from those for the more extensively studied Sphingosine (d18:1) and its metabolites, with appropriate considerations highlighted.

Chemical and Physical Properties

A summary of the key quantitative data for Sphingosine (d18:1(14Z)) is presented below.

PropertyValueReference
Formal Name (2S,3R,Z)-2-aminooctadec-14-ene-1,3-diol[1]
Synonym Sphing-14Z-enine[1]
Molecular Formula C₁₈H₃₇NO₂[1]
Formula Weight 299.5[1]
Purity ≥95%
Formulation A crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Solubility DMF: 10 mg/mlDMSO: 2 mg/mlEthanol (B145695): miscible[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of Sphingosine (d18:1(14Z)).

Safety Precautions
  • This product is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle in a well-ventilated area.

Storage
  • Long-term Storage: For long-term storage, Sphingosine (d18:1(14Z)) should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

  • Stock Solutions: Once dissolved, it is recommended to store stock solutions at -20°C. Aliquoting the stock solution into single-use vials is advisable to minimize freeze-thaw cycles.

Preparation of Stock Solutions

The choice of solvent for preparing a stock solution will depend on the intended experimental application.

For Organic Solvent-Based Assays: Sphingosine (d18:1(14Z)) is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

  • Protocol:

    • Allow the vial of Sphingosine (d18:1(14Z)) to warm to room temperature before opening.

    • Add the desired volume of the chosen solvent (e.g., ethanol) to the vial to achieve the target concentration.

    • Vortex briefly to ensure complete dissolution.

For Aqueous/Cell-Based Assays: Due to the hydrophobic nature of sphingosine, preparing aqueous solutions requires a carrier molecule like bovine serum albumin (BSA).

  • Protocol for BSA-Complexed Sphingosine:

    • Prepare a stock solution of Sphingosine (d18:1(14Z)) in ethanol as described above.

    • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration of 4 mg/mL.

    • While vortexing the BSA solution, slowly add the ethanolic stock of Sphingosine (d18:1(14Z)) to achieve the final desired concentration. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.

    • Incubate the mixture at 37°C for 30 minutes with occasional vortexing to allow for the complexation of sphingosine to BSA.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments using Sphingosine (d18:1(14Z)). It is recommended to perform pilot studies to determine the optimal concentrations and incubation times for your specific experimental system.

Cell Culture Treatment

This protocol outlines a general procedure for treating cultured cells with Sphingosine (d18:1(14Z)).

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • BSA-complexed Sphingosine (d18:1(14Z)) solution

    • Vehicle control (BSA solution with the same final concentration of ethanol)

  • Protocol:

    • Plate cells at the desired density and allow them to adhere and grow overnight.

    • The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of BSA-complexed Sphingosine (d18:1(14Z)).

    • Treat a parallel set of cells with the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Proceed with downstream assays (e.g., proliferation assay, apoptosis assay, or lipid extraction for mass spectrometry).

In Vitro Kinase Assay (Hypothetical)

As Sphingosine is a substrate for sphingosine kinases (SphK1 and SphK2), an in vitro kinase assay can be performed to determine if Sphingosine (d18:1(14Z)) is also a substrate.

  • Materials:

    • Recombinant human SphK1 or SphK2

    • Sphingosine (d18:1(14Z))

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • Lipid extraction solvents (e.g., chloroform, methanol)

    • Thin-layer chromatography (TLC) plate

  • Protocol:

    • Set up the kinase reaction by adding the kinase buffer, recombinant SphK, and Sphingosine (d18:1(14Z)) to a microcentrifuge tube.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding acidified chloroform/methanol to extract the lipids.

    • Separate the radiolabeled product, Sphingosine-1-phosphate (d18:1(14Z)), from unreacted [γ-³²P]ATP using TLC.

    • Visualize and quantify the radiolabeled product using autoradiography or a phosphorimager.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Signaling

Sphingosine is a central molecule in sphingolipid metabolism. It is formed from the breakdown of ceramides (B1148491) and can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[4][5][6] S1P can then act on a family of G protein-coupled receptors (S1PRs) to elicit various cellular responses.[4][7] Alternatively, S1P can be irreversibly degraded by S1P lyase.[8][9] It is hypothesized that Sphingosine (d18:1(14Z)) follows a similar metabolic and signaling pathway.

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine_14Z Sphingosine (d18:1(14Z)) Ceramide->Sphingosine_14Z Ceramidase S1P_14Z S1P (d18:1(14Z)) Sphingosine_14Z->S1P_14Z Sphingosine Kinase (SphK1/2) S1P_14Z->Sphingosine_14Z S1P Phosphatase Degradation Degradation Products S1P_14Z->Degradation S1P Lyase S1PRs S1P Receptors (S1PR1-5) S1P_14Z->S1PRs Extracellular Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) S1PRs->Cellular_Response

Caption: Hypothetical metabolic and signaling pathway of Sphingosine (d18:1(14Z)).

Experimental Workflow for Lipidomics Analysis

The following workflow outlines the key steps for the analysis of Sphingosine (d18:1(14Z)) and its potential metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Biological Sample (e.g., Cells, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Pathway_Analysis Pathway Analysis Data_Processing->Pathway_Analysis

Caption: General experimental workflow for the analysis of Sphingosine (d18:1(14Z)).

Conclusion

Sphingosine (d18:1(14Z)) represents an intriguing, yet understudied, atypical sphingolipid. The protocols and information provided herein offer a foundation for researchers to begin exploring its biological roles. Due to the limited specific data, it is crucial to conduct thorough validation experiments and consider the established knowledge of the more common sphingosine isomers as a guiding framework. Further research is warranted to elucidate the specific metabolic fate and signaling pathways of Sphingosine (d18:1(14Z)) and to understand its potential as a modulator of cellular processes in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of Sphingosine Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of sphingosine (B13886) isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate sphingosine isomers?

A1: Sphingosine isomers, particularly enantiomers (e.g., D-erythro-sphingosine and L-erythro-sphingosine), possess identical physical and chemical properties in an achiral environment. This makes their separation on standard achiral stationary phases practically impossible. Achieving separation requires the use of a chiral environment, either through a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which have different physical properties.

Q2: What are the primary approaches for separating sphingosine enantiomers by HPLC?

A2: There are two main strategies:

  • Direct Chiral HPLC: This is the most common approach and involves using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

  • Indirect Chiral HPLC: This method involves derivatizing the sphingosine enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).

Q3: What type of chiral stationary phase (CSP) is suitable for sphingosine isomers?

A3: Sphingosine is an amino alcohol. Therefore, CSPs known for separating chiral amines and alcohols are good starting points. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. Pirkle-type and macrocyclic glycopeptide-based CSPs can also be effective. The selection often requires empirical screening of different columns.

Q4: How does the mobile phase composition affect the resolution of sphingosine isomers?

A4: The mobile phase plays a crucial role in chiral separations. Key factors include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in normal phase; acetonitrile (B52724), methanol (B129727) in reversed-phase) can significantly influence selectivity.

  • Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often necessary, especially for ionizable compounds like sphingosine. These additives can improve peak shape and influence the interactions between the analyte and the CSP. The change of a base additive to an acid or salt in the mobile phase can directly affect the chiral recognition mechanisms.[1]

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a critical parameter in chiral method development. Varying the column temperature can alter the thermodynamics of the interactions between the sphingosine isomers and the CSP, which can improve resolution or even reverse the elution order of the enantiomers. It is a valuable parameter to screen during method optimization.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between my sphingosine isomer peaks. What should I do?

Answer: This is a common challenge in chiral method development. Follow this systematic approach:

  • Verify Column Suitability: Confirm that you are using a chiral stationary phase appropriate for amino alcohols. If you are unsure, screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type) is recommended.

  • Optimize Mobile Phase:

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes can have a significant impact.

    • Reversed Phase: Vary the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile or methanol).

    • Additives: Introduce a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase. This is often crucial for ionizable compounds like sphingosine to improve peak shape and interaction with the CSP.

  • Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate, as this can increase the interaction time with the CSP and improve resolution.

  • Vary Temperature: Use a column oven to systematically screen different temperatures (e.g., in 5-10 °C increments). Both increasing and decreasing the temperature can improve resolution.

  • Consider Derivatization: If direct chiral HPLC is unsuccessful, consider derivatizing the sphingosine isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Issue 2: Peak Tailing

Question: My sphingosine isomer peaks are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing can compromise resolution and quantification. Here are the common causes and solutions:

  • Secondary Interactions: Unwanted interactions between the basic amino group of sphingosine and acidic residual silanols on silica-based CSPs can cause tailing.

  • Column Contamination: Accumulation of strongly retained sample matrix components can create active sites.

    • Solution: Implement a robust sample preparation procedure. Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.

  • Inappropriate Mobile Phase pH (Reversed Phase): If the mobile phase pH is close to the pKa of sphingosine, it can lead to mixed ionization states and peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

Experimental Protocols

Representative Protocol for Chiral Separation of Sphingosine Enantiomers

This protocol is a representative example for achieving chiral separation of D- and L-erythro-sphingosine using a polysaccharide-based chiral stationary phase. Optimization will likely be required for specific applications and equipment.

1. Materials and Reagents:

  • Racemic D,L-erythro-sphingosine standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

4. HPLC Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sphingosine standard in the mobile phase to a concentration of 1 mg/mL.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sphingosine standard.

  • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

Data Presentation

Table 1: Representative Quantitative Data for Chiral Separation of Sphingosine Enantiomers
ParameterEnantiomer 1 (L-erythro-sphingosine)Enantiomer 2 (D-erythro-sphingosine)
Retention Time (min) 12.514.2
Peak Width (min) 0.60.65
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{2.5}
Selectivity (α) \multicolumn{2}{c}{1.14}

Note: The elution order of enantiomers can vary depending on the chiral stationary phase and mobile phase composition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve sphingosine standard) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Hexane/IPA/DEA) equilibration Column Equilibration (CHIRALPAK® IA) mobile_phase_prep->equilibration equilibration->injection separation Isocratic Elution injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Calculate Resolution (Rs) and Selectivity (α) chromatogram->analysis

Caption: Experimental workflow for chiral HPLC analysis of sphingosine isomers.

troubleshooting_tree cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Parameters cluster_column Stationary Phase start Poor Peak Resolution mp_ratio Adjust Organic Modifier Ratio start->mp_ratio Initial Step mp_additive Add/Change Acidic or Basic Additive mp_ratio->mp_additive If no improvement flow_rate Decrease Flow Rate mp_additive->flow_rate If no improvement temperature Vary Column Temperature flow_rate->temperature If no improvement csp_screening Screen Different CSPs temperature->csp_screening If still no resolution end Resolution Achieved csp_screening->end Final Approach

Caption: Troubleshooting decision tree for poor peak resolution.

sphingosine_pathway sphingosine Sphingosine s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Phosphorylation s1pr S1P Receptors (S1PR1-5) s1p->s1pr Binds to sphk Sphingosine Kinase (SphK1/2) sphk->s1p downstream Downstream Signaling (e.g., PI3K, Rho, PLC) s1pr->downstream Activates cellular_responses Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_responses Regulates

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

References

"troubleshooting low signal intensity of Sphingosine (d18:1(14Z)) in MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the mass spectrometric analysis of Sphingosine (B13886) (d18:1(14Z)), leading to low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for Sphingosine (d18:1(14Z)) in my LC-MS/MS analysis?

A1: Low signal intensity for Sphingosine (d18:1(14Z)) can arise from a variety of factors throughout the analytical workflow. These can be broadly categorized into issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Common causes include inefficient extraction from the sample matrix, poor ionization efficiency, in-source fragmentation, ion suppression from co-eluting compounds, and the use of non-optimized instrument parameters.

Q2: What is the expected fragmentation pattern for Sphingosine (d18:1) in positive ion mode?

A2: In positive ion mode ESI-MS/MS, sphingosine (d18:1) typically fragments via single and double dehydration.[1] This results in characteristic product ions at m/z 282.4 ([M+H-H₂O]⁺) and m/z 264.4 ([M+H-2H₂O]⁺).[2][3] Monitoring these transitions is crucial for sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode.

Q3: Which ionization technique is more suitable for Sphingosine analysis, ESI or APCI?

A3: Electrospray ionization (ESI) is generally the preferred technique for the analysis of polar compounds like sphingolipids and is widely used for this purpose.[1] However, the choice can be instrument and matrix-dependent. If significant ion suppression is observed with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative, particularly for less polar lipids. It is advisable to test both ionization sources if available to determine the best performance for your specific application.

Q4: How critical is the choice of an internal standard for quantitative analysis of Sphingosine (d18:1(14Z))?

A4: The use of a proper internal standard (IS) is critical for accurate and precise quantification. An ideal IS should be a stable isotope-labeled version of the analyte, such as Sphingosine-d7. If that is not available, a structurally similar homolog that is not naturally present in the sample, like C17-Sphingosine (d17:1), is a good alternative.[4] The IS should be added at the beginning of the sample preparation process to compensate for variability in extraction, derivatization, and instrument response.[2]

Troubleshooting Guides

Issue 1: Low Signal Intensity Due to Sample Preparation
Potential Cause Recommended Action Expected Outcome
Inefficient Extraction Sphingolipids are often present in complex biological matrices. Employ a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. A butanolic extraction procedure has also been shown to be effective.[4] Consider a single-phase extraction for higher recovery of long-chain bases.[5]Increased recovery of Sphingosine from the sample matrix, leading to a stronger signal.
Ion Suppression from Phospholipids Phospholipids are a major cause of ion suppression in ESI-MS.[6] Incorporate a phospholipid removal step in your sample preparation. This can be achieved through solid-phase extraction (SPE) or by employing specific phospholipid removal plates.[6]Reduction of matrix effects and a significant increase in the analyte signal-to-noise ratio.
Analyte Degradation Sphingolipids can be subject to degradation. Minimize freeze-thaw cycles and ensure samples are processed promptly. For tissue samples, using a heat stabilizer can prevent the decomposition of sphingolipids.[7]Preservation of the analyte integrity, leading to a more accurate and higher signal.
Issue 2: Poor Signal Due to Chromatographic Conditions
Potential Cause Recommended Action Expected Outcome
Suboptimal Column Chemistry For sphingolipid analysis, reversed-phase columns like C8 and C18 are commonly used.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective, providing good peak shapes and short analysis times.[4] Experiment with different column chemistries to find the best separation for your sample type.Improved peak shape and better separation from interfering matrix components, resulting in a more intense and reproducible signal.
Inadequate Mobile Phase Composition The addition of modifiers to the mobile phase can significantly improve ionization efficiency. For positive ion mode, adding 0.1% to 0.2% formic acid is common.[4][8] Ammonium (B1175870) formate (B1220265) can also be used to enhance signal.[7]Enhanced protonation of Sphingosine, leading to a stronger signal in the mass spectrometer.
Co-elution with Suppressing Agents If Sphingosine co-elutes with highly abundant lipids, its signal will be suppressed.[9] Optimize the gradient elution profile to achieve better separation of the analyte from the bulk of the matrix components.Temporal separation of Sphingosine from ion-suppressing compounds, resulting in a significant signal enhancement.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma/Serum
  • To 100 µL of plasma or serum, add the internal standard (e.g., C17-Sphingosine).

  • Add 300 µL of methanol (B129727) and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • For phospholipid removal, the supernatant can be passed through a specialized phospholipid removal SPE cartridge or plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for Sphingosine Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions (MRM):

    • Sphingosine (d18:1): Precursor ion (m/z) 300.3 -> Product ions (m/z) 282.3, 264.3.

    • C17-Sphingosine (IS): Precursor ion (m/z) 286.3 -> Product ion (m/z) 268.3.

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the specific analyte and internal standard.

Visualizations

Troubleshooting_Workflow Start Low Sphingosine Signal SamplePrep Sample Preparation Issues? Start->SamplePrep Chromatography Chromatography Issues? SamplePrep->Chromatography No Extraction Optimize Extraction Method (e.g., Bligh-Dyer) SamplePrep->Extraction Yes MS_Detection MS Detection Issues? Chromatography->MS_Detection No Column Evaluate Column Chemistry (e.g., C18, HILIC) Chromatography->Column Yes SourceParams Optimize Source Parameters (e.g., Voltages, Temperatures) MS_Detection->SourceParams Yes End Signal Improved MS_Detection->End No IonSuppression Address Ion Suppression (e.g., Phospholipid Removal) Extraction->IonSuppression Degradation Check for Degradation (e.g., Minimize Freeze-Thaw) IonSuppression->Degradation Degradation->End MobilePhase Optimize Mobile Phase (e.g., Add Formic Acid) Column->MobilePhase Gradient Adjust Gradient Profile MobilePhase->Gradient Gradient->End MRM Verify MRM Transitions (Precursor/Product Ions) SourceParams->MRM InSourceFrag Check for In-Source Fragmentation MRM->InSourceFrag InSourceFrag->End

Caption: A logical workflow for troubleshooting low Sphingosine signal intensity.

Sphingosine_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase Ceramide Ceramide DHS->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPases Degradation Degradation Products S1P->Degradation S1P Lyase

Caption: Simplified metabolic pathway of Sphingosine.

References

Technical Support Center: Minimizing Isomerization of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the isomerization of Sphingosine (d18:1(14Z)) to its (14E) geometric isomer during lipid extraction procedures. Maintaining the native isomeric form is critical for accurate quantification and understanding its precise biological role.

Frequently Asked Questions (FAQs)
Q1: What causes the isomerization of Sphingosine (d18:1(14Z)) during extraction?

A1: The conversion of the naturally occurring cis (Z) isomer to the more stable trans (E) isomer is primarily caused by exposure to excessive energy or chemical catalysts during the extraction process. Key factors include:

  • High Temperature: Thermal stress is a major contributor to isomerization.[1] Extraction methods that use high temperatures, such as those involving boiling solvents or lengthy heating steps, significantly increase the risk.

  • Harsh pH Conditions: Both acidic and alkaline conditions can catalyze the isomerization of the double bond.[1] Some protocols use strong acids for hydrolysis or strong bases (e.g., KOH) for methanolysis to remove interfering glycerolipids, which can promote this conversion.[2]

  • Solvent Choice: While less common, certain reactive solvents or impurities within solvents could potentially contribute to isomerization. Using high-purity, aprotic, and non-polar solvents is generally recommended where the protocol allows.[1]

Q2: How can I detect if isomerization has occurred in my sample?

A2: The most common method for analyzing sphingolipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Isomerization from (14Z) to (14E) will result in a compound with the same mass-to-charge ratio (m/z) but different chromatographic behavior.

  • Chromatographic Separation: You will likely observe a second, distinct peak eluting at a different retention time from your Sphingosine (d18:1(14Z)) standard. The trans (E) isomer is generally less polar and may elute later on a reverse-phase column.

  • Confirmation: To confirm the identity of the second peak, you can compare its retention time to a (14E) isomer standard if available. Advanced techniques like ion mobility spectrometry (IMS) can also help differentiate between isomers.

Q3: What general strategies should I follow to minimize isomerization?

A3: The core principle is to use the gentlest extraction conditions possible.

  • Reduce Temperature: Perform all extraction steps at low temperatures. This can include working on ice, using pre-chilled solvents, and avoiding any heating steps. If heating is unavoidable (e.g., for tissue homogenization), keep the duration to an absolute minimum.[1]

  • Control pH: Maintain a neutral pH throughout the extraction process. If your sample or solvents are acidic or basic, consider using a buffer system (e.g., sodium bicarbonate) to neutralize them.[1]

  • Minimize Extraction Time: Reduce the total time the sample is exposed to solvents and other reagents. Plan your workflow to be as efficient as possible.[1]

  • Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or MS grade) to avoid contaminants that could catalyze isomerization.

Troubleshooting Guide

Problem: My LC-MS/MS analysis shows a significant secondary peak with the same m/z as Sphingosine (d18:1(14Z)), suggesting isomerization.

Possible Cause Troubleshooting & Optimization Steps
Excessive Heat During Extraction 1. Review Protocol Temperatures: Identify all steps involving heat. If using a protocol with incubation at elevated temperatures (e.g., 37°C or 48°C), assess if this step is essential or can be performed at a lower temperature for a longer duration.[2] 2. Implement Cooling: Perform the entire extraction on ice. Use pre-chilled centrifuge rotors and vials. 3. Avoid Evaporation with Heat: If concentrating the sample, use a stream of nitrogen gas at room temperature or a vacuum centrifuge (e.g., SpeedVac) without heat.
Acidic or Alkaline Conditions 1. Measure pH: Check the pH of your sample homogenate and any aqueous solutions used. Biological samples can become acidic upon storage or processing. 2. Neutralize the Medium: If the pH is acidic or alkaline, adjust it to neutral (pH ~7) using a suitable buffer.[1] 3. Evaluate Reagents: If using alkaline hydrolysis (e.g., with methanolic KOH) to remove phospholipids, consider its impact.[2] If isomerization is severe, you may need to find an alternative method that does not require this step or carefully neutralize the sample immediately after.
Prolonged Extraction Time 1. Optimize Workflow: Streamline your procedure to reduce the time from sample collection to final extract storage. 2. Reduce Incubation Times: If your protocol includes long incubation steps, test shorter durations to see if recovery remains acceptable while isomerization is reduced.
Quantitative Data Summary

While specific quantitative data for Sphingosine (d18:1(14Z)) isomerization is not widely published, the relative risk can be inferred from the conditions used in various lipid extraction methods.

Table 1: Comparison of Extraction Methods and their Potential Impact on Isomerization

Extraction MethodTypical Operating TemperaturepH ConditionsIsomerization RiskRecommendations for Minimization
Modified Folch/Bligh & Dyer Low (Room Temp or 4°C)Typically neutral, but can be acidified.Low to ModeratePerform extraction on ice; ensure solvents are fresh and pure; avoid adding acid unless necessary for other analytes.
Single-Phase (Methanol) Low (Room Temp)NeutralLowA rapid and simple method. Ensure complete and rapid processing to minimize enzymatic degradation before extraction.
Alkaline Methanolysis Protocol Moderate (e.g., 37°C - 48°C)[2]Alkaline (KOH added)[2]HighReduce incubation temperature and time. Neutralize immediately after hydrolysis with an acid like glacial acetic acid.[2]
Supercritical Fluid Extraction (SFE) Low to Moderate (e.g., 40-60°C)[1]Inert (CO2)Very LowOptimize for the lowest effective temperature and pressure. This is a very gentle but instrument-intensive method.[1]
Experimental Protocols
Protocol 1: Optimized Sphingolipid Extraction to Minimize Isomerization

This protocol combines elements of established methods while prioritizing low temperatures and neutral pH to preserve the integrity of Sphingosine (d18:1(14Z)).

Materials:

  • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

  • Internal Standard (IS) cocktail containing a non-native sphingolipid standard (e.g., C17-sphingosine)

  • Methanol (MeOH), HPLC grade, pre-chilled to 4°C

  • Chloroform (CHCl₃), HPLC grade, pre-chilled to 4°C

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-chilled to 4°C

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Place a known amount of sample (e.g., 50 µL plasma, 1x10⁶ cells) into a glass tube on ice.

  • Internal Standard Addition: Add the internal standard cocktail to the sample to account for extraction efficiency.

  • Monophasic Extraction: Add 1 mL of a pre-chilled, single-phase mixture of CHCl₃:MeOH (1:2, v/v). Vortex thoroughly for 1 minute.

  • Incubation: Incubate the mixture for 1 hour at 4°C with gentle shaking. This allows for efficient lipid extraction while minimizing thermal stress.

  • Phase Separation: Induce phase separation by adding 330 µL of CHCl₃ followed by 330 µL of PBS (pH 7.4). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen at room temperature. Avoid heating.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your LC-MS/MS analysis (e.g., MeOH:CHCl₃ 1:1, v/v).

Visualizations

Isomerization Pathway

cluster_main Factors Promoting Isomerization Z_isomer Sphingosine (d18:1(14Z)) (cis-isomer) E_isomer Sphingosine (d18:1(14E)) (trans-isomer) Z_isomer->E_isomer Isomerization Heat High Temperature Heat->Z_isomer Acid Acidic pH (H+) Acid->Z_isomer Base Alkaline pH (OH-) Base->Z_isomer

Caption: Factors such as heat and harsh pH can promote the isomerization of Sphingosine (14Z) to (14E).

Optimized Extraction Workflow

start Start: Sample + IS on Ice add_solvent Add Chilled CHCl₃:MeOH (1:2) start->add_solvent vortex1 Vortex add_solvent->vortex1 incubate Incubate at 4°C (Gentle Shaking) vortex1->incubate add_phase Add Chilled CHCl₃ + PBS (pH 7.4) incubate->add_phase vortex2 Vortex add_phase->vortex2 centrifuge Centrifuge at 4°C vortex2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen (No Heat) collect->dry reconstitute Reconstitute for Analysis dry->reconstitute end Final Extract reconstitute->end

Caption: Workflow for a low-temperature, pH-neutral sphingolipid extraction to minimize isomerization.

References

"addressing matrix effects in plasma Sphingosine (d18:1(14Z)) analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Sphingosine (B13886) (d18:1(14Z)) in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Sphingosine (d18:1(14Z)) in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these effects, primarily caused by phospholipids (B1166683), can lead to ion suppression or enhancement of the Sphingosine (d18:1(14Z)) signal.[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[5] The consequences include diminished or augmented analyte response, leading to inaccurate quantification and poor reproducibility.[3]

Q2: What are the primary sources of matrix effects in plasma samples for sphingolipid analysis?

A2: The main culprits for matrix effects in plasma are phospholipids.[3] These abundant molecules are a major component of cell membranes and can co-extract with sphingolipids during sample preparation.[3][6] If not adequately removed, phospholipids can co-elute with Sphingosine (d18:1(14Z)) and compete for ionization in the mass spectrometer's source, typically leading to ion suppression.[3][7] Other endogenous components like salts, proteins, and other lipids can also contribute to matrix effects.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into a blank plasma extract to the peak area of the same analyte in a neat solvent. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank plasma extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[8][9]

Q4: Why is the choice of internal standard critical for accurate quantification of Sphingosine (d18:1(14Z))?

A4: A suitable internal standard (IS) is crucial to compensate for variability during sample preparation and for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Sphingosine (d18:1(14Z))-d7. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for an accurate analyte-to-IS ratio and therefore reliable quantification.[10] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Troubleshooting Guides

Issue 1: Poor Recovery of Sphingosine (d18:1(14Z))

Possible Cause: Inefficient extraction from the plasma matrix.

Troubleshooting Steps:

  • Optimize Extraction Method: Different extraction methods yield varying recoveries for sphingolipids. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your workflow.

  • Liquid-Liquid Extraction (LLE) Solvent System: The choice of solvents is critical. A single-phase butanol extraction has shown good recoveries for a range of sphingolipids.[11] A common and effective LLE method involves a methanol (B129727)/chloroform mixture.[3]

  • pH Adjustment: For phosphorylated sphingolipids, adjusting the pH of the sample can improve extraction efficiency.[12]

  • Evaluate Different Protocols: Systematically test different extraction protocols, varying solvent ratios, extraction time, and temperature to maximize recovery.[3]

Issue 2: High Signal Variability and Poor Reproducibility

Possible Cause: Inconsistent matrix effects across different samples or batches.

Troubleshooting Steps:

  • Improve Sample Cleanup: Simple protein precipitation is often insufficient for removing phospholipids.[4] Consider more rigorous cleanup methods like LLE or SPE. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of matrix components.[4]

  • Chromatographic Separation: Optimize your LC method to separate Sphingosine (d18:1(14Z)) from the regions where phospholipids elute. Adjusting the mobile phase gradient can improve resolution.[13]

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to correct for variable matrix effects and improve reproducibility.[10]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your study samples to compensate for consistent matrix effects.

Issue 3: Significant Ion Suppression

Possible Cause: Co-elution of phospholipids with Sphingosine (d18:1(14Z)).

Troubleshooting Steps:

  • Phospholipid Removal: Implement a specific phospholipid removal strategy. This can be achieved through specialized SPE cartridges (e.g., HybridSPE) or by incorporating an alkaline hydrolysis step in your sample preparation to degrade phospholipids.[3][11]

  • Optimize Chromatography:

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the elution profile of sphingosine relative to interfering phospholipids.

    • Gradient Elution: A shallower gradient around the elution time of your analyte can improve separation from co-eluting interferences.

  • Divert Flow: Use a diverter valve to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the mass spectrometer.

Quantitative Data on Extraction Methods

The following table summarizes the recovery of sphingosine using different extraction methods as reported in the literature. This data can help in selecting an appropriate sample preparation strategy.

Extraction MethodAnalyteRecovery (%)Reference
Butanol Single PhaseSphingosineGood[11]
MTBE Two PhasesSphingosinePoor[11]
MTBE Single PhaseSphingosinePoor[11]
Methanol PrecipitationSphingosine-1-Phosphate95 - 111[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Methanol/Chloroform)

This protocol is adapted from a method demonstrated to be effective for a broad range of sphingolipids.[3]

  • To 25 µL of plasma, add 75 µL of water.

  • Add 850 µL of a methanol/chloroform mixture (2:1, v/v).

  • Vortex and incubate at 38°C for 1 hour with shaking.

  • Optional but recommended for phospholipid removal: Add 75 µL of 1M KOH and incubate at 38°C for 2 hours. Neutralize with 4 µL of glacial acetic acid.

  • Centrifuge at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (Methanol)

This is a simpler but generally less clean method.[10]

  • To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).

  • Add 200 µL of methanol containing the internal standard.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 17,000 x g for 2 minutes.

  • Transfer 150 µL of the supernatant for LC-MS/MS analysis.

Visualizations

Sphingolipid Metabolism and Signaling

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway and its conversion to the key signaling molecule, sphingosine-1-phosphate (S1P).

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P_Signaling S1P Receptors (Cell Proliferation, Survival) S1P->S1P_Signaling De_Novo De Novo Synthesis De_Novo->Ceramide SM Sphingomyelin SM->Ceramide SMase Ceramidase Ceramidase SphK Sphingosine Kinase SMase Sphingomyelinase

Caption: Simplified sphingolipid metabolic and signaling pathway.

Troubleshooting Workflow for Ion Suppression

This workflow provides a logical approach to diagnosing and mitigating ion suppression in your analysis.

Troubleshooting_Workflow Start Start: Significant Ion Suppression Observed Assess_Matrix_Effect Assess Matrix Effect (Post-Extraction Spike) Start->Assess_Matrix_Effect Improve_Cleanup Improve Sample Cleanup Assess_Matrix_Effect->Improve_Cleanup LLE Liquid-Liquid Extraction Improve_Cleanup->LLE Yes SPE Solid-Phase Extraction Improve_Cleanup->SPE Yes Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC No LLE->Optimize_LC SPE->Optimize_LC Gradient Modify Gradient Optimize_LC->Gradient Yes Column Change Column Chemistry Optimize_LC->Column Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS No Gradient->Use_SIL_IS Column->Use_SIL_IS End Problem Resolved Use_SIL_IS->End

Caption: A logical workflow for troubleshooting ion suppression.

References

Technical Support Center: Optimization of Derivatization for Atypical Sphingosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of atypical sphingosines for analytical studies.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of atypical sphingosines?

A1: Derivatization is often employed in the analysis of atypical sphingosines to enhance their analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary reasons for derivatization are:

  • Improved Sensitivity: Many derivatizing agents introduce fluorescent or ionizable moieties, significantly increasing the sensitivity of detection.[1][2]

  • Enhanced Chromatographic Resolution: Derivatization can alter the polarity and structural properties of the analytes, leading to better separation from other lipids and matrix components.

  • Increased Stability: Some derivatization procedures can stabilize otherwise labile molecules, ensuring more reliable and reproducible results.[3]

Q2: What are the most common derivatization reagents for sphingosine (B13886) analysis?

A2: The most frequently used derivatization reagents for sphingoid bases target the primary amine group. These include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[2] It is a popular choice for fluorescence detection.

  • Naphthalene-2,3-dicarboxaldehyde (NDA): Forms highly fluorescent and stable cyanobenz[f]isoindole derivatives with primary amines.[1][2]

  • Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are well-suited for UV or mass spectrometry detection.[3][4]

Q3: How does the chain length of atypical sphingosines affect derivatization?

A3: The length of the acyl chain in atypical sphingosines can influence their physicochemical properties, which may indirectly affect the efficiency of the derivatization reaction and subsequent analysis. Longer chain lengths can increase the lipophilicity of the molecule, potentially impacting its solubility in the reaction mixture and its interaction with chromatographic stationary phases.[5] While the derivatization reaction itself targets the primary amine, which is common to all sphingoid bases, the overall molecular structure can influence reaction kinetics and product stability.

Q4: What are 1-deoxysphingolipids, and do they require special derivatization considerations?

A4: 1-Deoxysphingolipids are a class of atypical sphingolipids that lack the hydroxyl group at the C1 position.[6] This structural difference prevents them from being phosphorylated or forming complex glycosphingolipids. For derivatization targeting the primary amine group (e.g., with OPA, NDA, or PITC), the absence of the C1-hydroxyl group does not fundamentally change the reaction. However, their unique metabolism and accumulation in certain diseases make their accurate quantification critical.[6][7] Analytical methods must be optimized to ensure their efficient extraction and separation from canonical sphingolipids.

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected

Possible Cause Troubleshooting Step
Incorrect pH of the reaction mixture. Most derivatization reactions with amine-reactive reagents require a specific pH range (often alkaline for OPA and PITC).[3] Verify and adjust the pH of your reaction buffer.
Degraded derivatization reagent. OPA and other reagents can degrade over time, especially when exposed to light or air. Prepare fresh reagent solutions for each experiment.[2]
Presence of interfering substances. Primary amines from other sources in the sample matrix can compete for the derivatization reagent. Optimize your sample clean-up procedure to remove these interferences.
Suboptimal reaction time or temperature. Derivatization reactions have optimal time and temperature requirements. Ensure you are following the recommended protocol. For complex samples, you may need to optimize these parameters.
Instability of the derivative. OPA derivatives, in particular, can be unstable.[2] Analyze the samples as soon as possible after derivatization, or investigate the use of a more stable reagent like NDA.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Possible Cause Troubleshooting Step
Suboptimal mobile phase composition. Adjust the mobile phase composition (e.g., organic solvent ratio, pH, additives) to improve peak shape. For PITC derivatives, a buffered mobile phase around pH 6.5 can improve peak sharpness.[8]
Inappropriate column chemistry. Ensure the column stationary phase is suitable for the polarity of your derivatized analytes. A C18 column is commonly used for reversed-phase separation of these derivatives.[8]
Column overloading. Injecting too much sample can lead to peak broadening. Try diluting your sample or reducing the injection volume.
Secondary interactions with the stationary phase. The addition of modifiers to the mobile phase, such as ion-pairing reagents, can sometimes mitigate unwanted interactions between the analyte and the column.

Issue 3: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Excess derivatization reagent. Excess reagent can sometimes be detected and interfere with the analysis. Optimize the reagent-to-analyte ratio. For volatile reagents like PITC, a drying step under vacuum can be effective.[3][8]
Matrix effects. Components of the biological matrix can co-elute with the analytes of interest and cause ion suppression or enhancement in mass spectrometry.[9] Improve sample clean-up, use a matrix-matched calibration curve, or employ stable isotope-labeled internal standards.
Contamination from solvents or labware. Ensure all solvents are of high purity and that labware is thoroughly cleaned to avoid introducing contaminants.

Quantitative Data Summary

The following tables provide a summary of quantitative data for common derivatization reagents used in sphingosine analysis.

Table 1: Comparison of Derivatization Reagent Performance

ReagentDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Derivative StabilityKey AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) FluorescenceLOD/LOQ can be in the low picomole range.Derivatives can be unstable.[2]Rapid reaction, widely available.Instability of derivatives, requires a thiol co-reagent.[2]
Naphthalene-2,3-dicarboxaldehyde (NDA) FluorescenceLOD: 20.9 fmol; LOQ: 69.6 fmol for S1P.[1]Forms highly stable derivatives.[2]High sensitivity and stability.May require longer reaction times than OPA.
Phenylisothiocyanate (PITC) UV, MSDetection limits under 1 pmol are achievable.[4]PTC-amino acids are generally stable.[3]Reacts with both primary and secondary amines, stable derivatives.[3]Longer sample preparation, excess reagent may need to be removed.[3]

Table 2: Optimized Reaction Conditions for Derivatization

ReagentpHTemperatureReaction TimeNotes
o-Phthalaldehyde (OPA) Alkaline (e.g., pH 10.4)[2]Room Temperature< 1 minuteReaction is very fast.
Naphthalene-2,3-dicarboxaldehyde (NDA) AlkalineRoom Temperature15-60 minutesLonger time may be needed for complete reaction.
Phenylisothiocyanate (PITC) AlkalineRoom Temperature5-20 minutesRequires a subsequent drying step to remove excess reagent.[3]

Experimental Protocols

Protocol 1: Derivatization of Atypical Sphingosines with o-Phthalaldehyde (OPA)

  • Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Bligh-Dyer extraction). Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of methanol (B129727) or ethanol.

  • OPA Reagent Preparation: Prepare the OPA reagent fresh by mixing OPA solution with a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer (pH ~10.4).[2]

  • Derivatization Reaction: Add the OPA reagent to the reconstituted sample. Vortex briefly to mix. The reaction is typically complete within 1 minute at room temperature.

  • Analysis: Immediately analyze the derivatized sample by HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~455 nm).

Protocol 2: Derivatization of Atypical Sphingosines with Phenylisothiocyanate (PITC)

  • Sample Preparation: Extract and dry the lipid sample as described in Protocol 1.

  • Reconstitution: Dissolve the dried sample in a coupling solution (e.g., a mixture of acetonitrile, pyridine, and triethylamine).[3]

  • Derivatization Reaction: Add PITC to the sample solution and incubate at room temperature for 5-20 minutes.[3]

  • Reagent Removal: Dry the sample completely under high vacuum to remove excess PITC and other volatile components.[3][8]

  • Final Reconstitution: Reconstitute the dried PTC-derivatives in the initial mobile phase for LC-MS analysis.

  • Analysis: Analyze by reversed-phase HPLC-UV (at 254 nm) or LC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Reconstitution Reconstitution DriedExtract->Reconstitution AddReagent Add Derivatization Reagent (e.g., OPA, PITC) Reconstitution->AddReagent Reaction Incubation AddReagent->Reaction HPLC HPLC Separation Reaction->HPLC Detection Detection (Fluorescence / MS) HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: General experimental workflow for the derivatization and analysis of atypical sphingosines.

atypical_sphingosine_synthesis cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway (1-Deoxysphingolipids) Serine L-Serine + Palmitoyl-CoA SPT_canonical SPT Serine->SPT_canonical Dihydrosphingosine Dihydrosphingosine SPT_canonical->Dihydrosphingosine Ceramide Ceramide Dihydrosphingosine->Ceramide ComplexSL Complex Sphingolipids Ceramide->ComplexSL S1P Sphingosine-1-Phosphate Ceramide->S1P Alanine L-Alanine + Palmitoyl-CoA SPT_atypical SPT (mutated or altered substrate availability) Alanine->SPT_atypical Deoxysphinganine 1-Deoxysphinganine SPT_atypical->Deoxysphinganine Deoxyceramide 1-Deoxyceramide Deoxysphinganine->Deoxyceramide Metabolism Further Metabolism (e.g., by CYP450) Deoxyceramide->Metabolism Accumulation Accumulation & Toxicity Deoxyceramide->Accumulation

Caption: Biosynthetic pathways of canonical and atypical (1-deoxysphingolipids) sphingolipids.

References

Technical Support Center: Sphingolipid Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of co-eluting sphingolipid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to resolve sphingolipid isomers?

A1: The challenge in resolving sphingolipid isomers stems from their structural similarity. Many isomers have the same mass-to-charge ratio (isobaric) and similar physicochemical properties, making them difficult to distinguish using mass spectrometry alone.[1] For instance, glycosphingolipids like glucosylceramide (GlcCer) and galactosylceramide (GalCer) are isomers that often co-elute.[1][2] Additionally, variations in the position of double bonds or hydroxyl groups within the sphingoid base or fatty acyl chain contribute to the complexity of the sphingolipidome.[3][4] Therefore, effective chromatographic separation is crucial for their unambiguous identification and quantification.[1][2]

Q2: What are the primary analytical techniques for resolving co-eluting sphingolipid isomers?

A2: The most powerful and widely used technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][5] This approach combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and specificity of mass spectrometry.[1][2] Different chromatography modes, such as reversed-phase (RP), normal-phase (NP), and hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve separation based on different molecular properties.[1][6]

Q3: Can I distinguish isomers using mass spectrometry alone?

A3: In most cases, mass spectrometry alone is insufficient to distinguish between co-eluting isomers because they have identical masses.[1][2] However, some advanced MS techniques, such as ion mobility mass spectrometry, can separate ions based on their shape and size, offering an additional dimension of separation for some isomers.[1][7] For routine quantitative analysis, chromatographic separation prior to MS detection remains the gold standard.[1]

Q4: What is the importance of internal standards in sphingolipid isomer analysis?

A4: Internal standards are critical for accurate and precise quantification of sphingolipids.[1] They are typically stable isotope-labeled versions of the analytes of interest that are added to samples before extraction and analysis.[8] Using internal standards helps to correct for sample loss during preparation, variations in instrument response, and matrix effects such as ionization suppression or enhancement, which can significantly impact quantitative results.[1][2]

Troubleshooting Guides

Issue 1: Poor or no separation of known isomers (e.g., GlcCer and GalCer).

  • Possible Cause 1: Inappropriate Column Chemistry. The choice of stationary phase is critical for isomer separation. For polar head group isomers like GlcCer and GalCer, a silica-based normal-phase column is often effective.[1][9]

  • Troubleshooting Step 1: Switch to a Normal-Phase Column. If using a reversed-phase column, consider switching to a normal-phase silica (B1680970) column (e.g., Supelco LC-Si).[9]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly influences the retention and separation of analytes.

  • Troubleshooting Step 2: Optimize the Mobile Phase. For normal-phase chromatography, a mobile phase consisting of acetonitrile, methanol, and an acidic modifier like acetic acid with an ammonium (B1175870) acetate (B1210297) buffer is a good starting point.[9] Fine-tuning the ratios of these solvents can improve resolution.

  • Possible Cause 3: Column Degradation. Over time, column performance can degrade due to the accumulation of contaminants from the sample matrix.[9]

  • Troubleshooting Step 3: Column Washing and Regeneration. Implement a regular column washing protocol. If performance does not improve, consider regenerating or replacing the column according to the manufacturer's instructions.[9]

Issue 2: Inconsistent retention times for sphingolipid isomers.

  • Possible Cause 1: Unstable Column Temperature. Fluctuations in column temperature can lead to shifts in retention times.

  • Troubleshooting Step 1: Use a Column Oven. Ensure the HPLC or UHPLC system is equipped with a column oven and that the temperature is stable throughout the analytical run. A common temperature for sphingolipid analysis is 40-50°C.[6][10]

  • Possible Cause 2: Inadequate Column Equilibration. Insufficient equilibration of the column with the initial mobile phase conditions between injections can cause retention time drift.

  • Troubleshooting Step 2: Increase Equilibration Time. Lengthen the re-equilibration step at the end of your gradient to ensure the column is fully returned to the initial conditions before the next injection.[9]

  • Possible Cause 3: Mobile Phase Preparation Issues. Inconsistent preparation of mobile phases can lead to variability in retention.

  • Troubleshooting Step 3: Standardize Mobile Phase Preparation. Prepare fresh mobile phases regularly and ensure accurate measurement of all components. Degas the solvents before use to prevent bubble formation in the pump.

Issue 3: Low signal intensity or poor peak shape for sphingolipid isomers.

  • Possible Cause 1: Suboptimal Ionization Source Parameters. The settings of the electrospray ionization (ESI) source, such as capillary voltage and source temperature, can significantly affect signal intensity.

  • Troubleshooting Step 1: Optimize ESI Source Conditions. Systematically optimize the ESI source parameters for your specific sphingolipid class of interest. This is often done by infusing a standard solution and adjusting the parameters to maximize the signal.

  • Possible Cause 2: Inappropriate Mobile Phase Additives. The choice and concentration of mobile phase additives can impact ionization efficiency.

  • Troubleshooting Step 2: Optimize Mobile Phase Additives. Formic acid and ammonium formate (B1220265) are commonly used additives in reversed-phase and HILIC methods to improve ionization.[6][11] Experiment with different concentrations to find the optimal balance for good peak shape and sensitivity.

  • Possible Cause 3: Co-elution with Suppressing Agents. Matrix components from the sample can co-elute with the analytes and suppress their ionization.

  • Troubleshooting Step 3: Improve Sample Preparation. Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix before LC-MS analysis.[12]

Experimental Protocols

Protocol 1: Normal-Phase LC-MS/MS for GlcCer and GalCer Isomer Resolution

This protocol is adapted from established methods for separating hexosylceramide isomers.[9]

1. Sample Preparation (Lipid Extraction):

  • Utilize a standard Bligh-Dyer or a modified Folch extraction method to extract total lipids from the biological sample.
  • Incorporate a suitable internal standard, such as a stable isotope-labeled GlcCer or GalCer, prior to extraction.

2. Liquid Chromatography:

  • Column: Supelco LC-Si, 2.1 x 250 mm.[9]
  • Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM Ammonium Acetate.[9]
  • Mobile Phase B: Not typically used for isocratic elution in this specific protocol.
  • Elution: Isocratic elution with 100% Mobile Phase A.[9]
  • Flow Rate: 1.5 mL/min.[9]
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion. For many ceramides, a common fragment corresponds to the sphingoid base backbone (e.g., m/z 264.4 for a d18:1 backbone).[2]
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Protocol 2: Reversed-Phase UPLC-MS/MS for General Sphingolipid Profiling

This protocol provides a general method for the separation of various sphingolipid classes based on their acyl chain length and saturation.

1. Sample Preparation (Lipid Extraction):

  • Follow a validated lipid extraction protocol, such as a liquid-liquid extraction with MTBE (methyl-tert-butyl ether).[8]
  • Spike the sample with a cocktail of stable isotope-labeled internal standards covering the different sphingolipid classes of interest.[9]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[10]
  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[10]
  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[10]
  • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 70% B) and ramp up to a high percentage (e.g., 99% B) over several minutes to elute the more hydrophobic species.[10]
  • Flow Rate: 0.3 mL/min.[10]
  • Column Temperature: 40°C.[10]
  • Injection Volume: 3 µL.[10]

3. Mass Spectrometry:

  • Ionization Mode: Positive (for most sphingolipids) and Negative (for acidic sphingolipids like sulfatides (B1148509) and gangliosides) ESI.[2]
  • Scan Mode: MRM or Full Scan with data-dependent MS/MS.
  • MRM Transitions: Select precursor-product ion pairs specific to the target sphingolipids.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Sphingolipid Isomer Separation

ParameterNormal-Phase (NP) LCReversed-Phase (RP) LCHydrophilic Interaction (HILIC)
Primary Separation Principle Polarity of the head groupHydrophobicity of the acyl chainPolarity of the head group
Typical Stationary Phase Silica[1][9]C18, C8[1][10]Amide, Diol
Commonly Resolved Isomers GlcCer/GalCer[1][9]Acyl chain length and saturation isomersPolar head group isomers
Advantages Excellent for polar head group isomersGood for separating species with different fatty acyl chainsGood for polar analytes
Disadvantages Less effective for acyl chain isomers, requires non-aqueous mobile phasesPoor resolution of polar head group isomersCan have longer equilibration times

Table 2: Common MRM Transitions for Sphingolipid Classes (Positive Ion Mode)

Sphingolipid ClassPrecursor IonProduct Ion (d18:1 backbone)Reference
Sphingosine (So)[M+H]+m/z 264.4[2]
Ceramide (Cer)[M+H]+m/z 264.4[2]
Sphingomyelin (SM)[M+H]+m/z 184.1 (phosphocholine)[2]
Glucosylceramide (GlcCer)[M+H]+m/z 264.4[2]
Lactosylceramide (LacCer)[M+H]+m/z 264.4[2]

Note: The exact m/z values will vary depending on the specific fatty acyl chain and sphingoid base composition.

Visualizations

Sphingolipid_Analysis_Workflow General Workflow for Sphingolipid Isomer Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_Separation Chromatographic Separation (NP, RP, or HILIC) Extraction->LC_Separation SPE->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standards) Peak_Integration->Quantification Identification Isomer Identification (based on Retention Time) Quantification->Identification

Caption: General workflow for sphingolipid isomer analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Isomer Separation Start Poor Isomer Separation Check_Column Is the column chemistry appropriate? Start->Check_Column Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Switch_Column Switch to appropriate column (e.g., Normal-Phase) Check_Column->Switch_Column No Check_Column_Health Is the column degraded? Check_Mobile_Phase->Check_Column_Health Yes Optimize_MP Optimize mobile phase composition Check_Mobile_Phase->Optimize_MP No Wash_Replace_Column Wash, regenerate, or replace column Check_Column_Health->Wash_Replace_Column Yes Resolved Problem Resolved Check_Column_Health->Resolved No Switch_Column->Resolved Optimize_MP->Resolved Wash_Replace_Column->Resolved

Caption: Troubleshooting logic for poor isomer separation.

References

"troubleshooting guide for sphingosine kinase activity assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sphingosine (B13886) kinase (SphK) activity assays.

Troubleshooting Guides

This section addresses common issues encountered during sphingosine kinase activity assays in a question-and-answer format.

High Background Signal

Q1: What are the common causes of high background in my sphingosine kinase assay?

A1: High background can originate from several sources, including the intrinsic properties of the substrates, impurities in the enzyme or substrate preparations, non-specific binding of assay components to the microplate, and interference from buffer components or the detection method itself.[1] In fluorescence-based assays, autofluorescence of the substrate, enzyme, or other assay components can be a significant contributor.[1] For radiometric assays, insufficient washing to remove unincorporated radiolabeled ATP can lead to high background.[2]

Q2: How can I reduce high background in a fluorescence-based assay?

A2: To reduce high background in a fluorescence-based assay, consider the following:

  • Assess Autofluorescence: Measure the fluorescence of each assay component individually (enzyme, substrate, buffer) to identify the source of the background.[1]

  • Optimize Wavelengths: If possible, select excitation and emission wavelengths that maximize the product signal while minimizing background fluorescence.[1]

  • Use Appropriate Microplates: For fluorescent assays, use black microplates to reduce background readings.

  • Check for Contaminants: Ensure that buffers and reagents are not contaminated with fluorescent compounds.

  • Optimize Antibody Concentrations: If using an antibody-based detection method, a high concentration of the conjugated secondary antibody can lead to non-specific binding and high background.[3]

Q3: What should I do about high background in a radiometric assay?

A3: For radiometric assays, high background is often due to residual radiolabeled ATP. Here are some troubleshooting steps:

  • Optimize Washing: Ensure that the washing steps are sufficient to remove all unbound [γ-³²P]ATP or [γ-³³P]ATP.[2] Two washes are often optimal to remove ATP while retaining the phosphorylated product.[2]

  • Use the Correct Isotope: Note that [γ-³²P]ATP may not be suitable for all plate-based assays due to its high energy, which can cause high background even without direct binding.[2] [γ-³³P]ATP is often a better alternative in these cases.[2]

Low or No Signal

Q1: Why am I getting a very low or no signal in my assay?

A1: A low or absent signal can be due to a variety of factors:

  • Inactive Enzyme: The sphingosine kinase may have lost activity due to improper storage or handling.[4]

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in the buffer can significantly affect enzyme activity.[4]

  • Sub-optimal Substrate Concentration: The concentration of sphingosine or the labeled substrate may be too low.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.[3]

  • Problem with Detection Reagent: The detection reagent may be expired or improperly prepared.

Q2: How can I improve the signal in my fluorescence-based assay?

A2: To improve the signal in a fluorescence-based assay:

  • Optimize Enzyme and Substrate Concentrations: Perform a titration to find the optimal concentrations of both the enzyme and the fluorescently labeled sphingosine substrate.

  • Check Instrument Settings: Ensure that the plate reader's excitation and emission wavelengths and filter sets are correctly configured for the fluorophore being used.[3]

  • Increase Incubation Time: A longer incubation may be necessary to generate a sufficient amount of product.[3]

Inconsistent Results/High Variability

Q1: What could be causing high variability between my replicate wells?

A1: High variability can be caused by:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can lead to significant differences between wells.[5]

  • Inconsistent Cell Seeding: If using cell lysates, ensure a homogenous cell suspension before plating.[5]

  • Temperature Fluctuations: Inconsistent temperatures across the plate can affect enzyme activity.[4]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reactants and alter results. It is often recommended to fill the outer wells with a buffer or media and not use them for experimental samples.[6]

Q2: How can I ensure my results are reproducible?

A2: To improve reproducibility:

  • Use Proper Controls: Always include positive and negative controls in your experiments. A positive control with known activity confirms the assay is working, while a negative control without the enzyme shows the background signal.[4]

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[5]

  • Thorough Mixing: Ensure all reagents are thoroughly mixed before adding them to the assay plate.[3]

  • Consistent Incubation: Use a temperature-controlled incubator and ensure consistent incubation times for all plates.[4]

Frequently Asked Questions (FAQs)

Q1: What are the appropriate positive and negative controls for a sphingosine kinase assay?

A1:

  • Positive Control: A known potent activator of SphK or a sample with known high SphK activity. Some commercial kits include a potent kinase inhibitor as a positive control for inhibition.[4]

  • Negative Control: A reaction mixture containing all components except the enzyme to determine the background signal.[7] A heat-inactivated enzyme can also be used as a negative control.[7]

  • Inhibitor Control: Including a known SphK inhibitor can help confirm that the measured activity is specific to the kinase.[7]

Q2: How do I choose the right assay type (radiometric, fluorescent, or LC-MS/MS) for my experiment?

A2: The choice of assay depends on several factors:

  • Radiometric Assays: These are highly sensitive and considered a gold standard but are labor-intensive, require handling of radioactive materials, and are not easily adaptable to high-throughput screening.[2][8]

  • Fluorescent Assays: These are generally less sensitive than radiometric assays but are more amenable to high-throughput screening and do not require radioactive materials.[9][10][11] They are well-suited for inhibitor screening.[9][10][11]

  • LC-MS/MS Assays: This method is highly specific and sensitive for quantifying sphingosine-1-phosphate (S1P) in biological samples and is considered a gold standard for this purpose.[12] However, it requires specialized equipment and expertise.

Q3: What is the optimal concentration of substrate (e.g., Sphingosine, NBD-Sphingosine) to use?

A3: The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate. Using a substrate concentration well below the Km will result in a linear reaction rate over a wider range of substrate depletion, while a concentration at or above the Km will yield a higher reaction velocity. The Km for SphK1 and SphK2 with sphingosine is in the low micromolar range.[2] For fluorescently labeled substrates like NBD-Sphingosine, the apparent Km values for SphK1 and SphK2 have been reported to be around 38 µM and 44 µM, respectively.[9]

Q4: How can I differentiate between SphK1 and SphK2 activity?

A4: Differentiating between SphK1 and SphK2 activity can be achieved through several methods:

  • Selective Inhibitors: Use inhibitors that are selective for one isoform over the other.

  • Detergents: The zwitterionic detergent CHAPS has been shown to effectively inhibit SphK2 activity, allowing for the selective measurement of SphK1 activity.[13] Conversely, Triton X-100 can selectively inhibit SphK2 while activating SphK1.[2]

  • Selective Substrates: FTY720 (Fingolimod) is a substrate that is more efficiently phosphorylated by SphK2 than SphK1.[14]

  • Genetic Knockdown/Knockout: Using cell lines or tissues with genetic deletion or knockdown of one of the isoforms is a definitive way to measure the activity of the other.

Q5: What are some common inhibitors for SphK1 and SphK2 and their typical IC50 values?

A5: Several inhibitors are available for SphK1 and SphK2 with varying degrees of selectivity and potency.

  • PF-543: A potent and selective inhibitor of SphK1 with a reported IC50 of 3.6 nM.[15] Another study reported an IC50 of 16 nM.[9]

  • N,N-dimethylsphingosine (DMS): A non-selective SphK inhibitor with a reported IC50 of 15.2 µM for SphK1.[9]

  • SKI-II: A selective inhibitor of SphK1.[15]

  • ABC294640: An inhibitor of SphK2.[1]

  • K145: A SphK2-specific inhibitor with a reported IC50 of 33.7 µM.[9]

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Sphingosine Kinases

EnzymeSubstrateKm (µM)Reference
SphK1Sphingosine5 - 17[2]
SphK2Sphingosine3 - 5[2]
SphK1ATP125[2]
SphK2ATP79[2]
SphK1NBD-Sphingosine38[9]
SphK2NBD-Sphingosine44[9]
SphK1ATP (with NBD-Sph)70[9]
SphK2FTY72022[2]
SphK (unspecified)Fluorescently labeled substrate38 ± 18[16]
SphK1C17-Sph67.08[17]

Table 2: IC50 Values of Common Sphingosine Kinase Inhibitors

InhibitorTargetIC50Reference
PF-543SphK13.6 nM[15]
PF-543SphK116 nM[9]
N,N-dimethylsphingosine (DMS)SphK115.2 µM[9]
K145SphK233.7 µM[9]
SKI-178SphK10.1 - 1.8 µM[15]

Experimental Protocols

Protocol 1: Radiometric Sphingosine Kinase Activity Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Prepare Cell Lysates:

    • Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.[18]

    • Centrifuge the lysate to separate the cytosolic and membrane fractions.[18]

  • Set up the Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the cell lysate (containing the sphingosine kinase), sphingosine substrate (e.g., 50 µM), and the reaction buffer.

    • The reaction buffer should contain components such as Tris-HCl, MgCl₂, and phosphatase inhibitors.

  • Initiate the Reaction:

    • Start the reaction by adding a mixture of unlabeled ATP (e.g., 1 mM) and [γ-³²P]ATP or [γ-³³P]ATP (e.g., 10 µCi).[18]

  • Incubate:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding an acidic solution (e.g., 1M HCl).

  • Extract the Product:

    • Perform a solvent extraction (e.g., using a chloroform/methanol mixture) to separate the radiolabeled sphingosine-1-phosphate from the unreacted [γ-³²P]ATP.[13]

  • Detection:

    • The extracted product can be separated by thin-layer chromatography (TLC) and visualized by autoradiography.[13]

    • Alternatively, for plate-based assays, after washing the wells, the radioactivity can be measured using a scintillation counter.[2]

Protocol 2: Fluorescent Sphingosine Kinase Activity Assay

This protocol is based on the use of a fluorescently labeled sphingosine analog, such as NBD-sphingosine.

  • Prepare Reagents:

    • Prepare the reaction buffer (e.g., Tris-HCl, Triton X-100, NaCl, glycerol, and phosphatase inhibitors).[9]

    • Prepare solutions of the sphingosine kinase, NBD-sphingosine, and ATP.

  • Set up the Reaction:

    • In a black 384-well plate, add the reaction buffer, sphingosine kinase, and NBD-sphingosine.[9]

    • If testing inhibitors, add them at this stage.

  • Initiate the Reaction:

    • Start the reaction by adding ATP.[9]

  • Incubate:

    • Incubate the plate at 37°C.

  • Measure Fluorescence:

    • The change in fluorescence can be monitored in real-time using a fluorescence plate reader.[9] For NBD-sphingosine, the phosphorylation leads to a spectral shift, and the product can be detected with excitation around 550 nm and emission around 584 nm.[4]

Visualizations

Sphingosine_Kinase_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors Growth Factors Growth Factors SphK1_SphK2 SphK1 / SphK2 Growth Factors->SphK1_SphK2 Cytokines Cytokines Cytokines->SphK1_SphK2 GPCR Agonists GPCR Agonists GPCR Agonists->SphK1_SphK2 Sphingosine Sphingosine Sphingosine->SphK1_SphK2 ATP -> ADP S1P Sphingosine-1-Phosphate (S1P) SphK1_SphK2->S1P S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Intracellular_Targets Intracellular Targets (e.g., HDACs, TRAF2) S1P->Intracellular_Targets Cell_Survival Cell Survival & Proliferation S1PRs->Cell_Survival Cell_Migration Cell Migration S1PRs->Cell_Migration Apoptosis_Regulation Apoptosis Regulation Intracellular_Targets->Apoptosis_Regulation

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP) start->reagent_prep assay_setup Assay Setup (Add components to plate) reagent_prep->assay_setup reaction_initiation Reaction Initiation (Add ATP) assay_setup->reaction_initiation incubation Incubation (e.g., 37°C for 30 min) reaction_initiation->incubation reaction_stop Stop Reaction (If applicable) incubation->reaction_stop detection Signal Detection (Fluorescence, Radioactivity, etc.) reaction_stop->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Troubleshooting_High_Background start High Background Signal check_controls Review Controls (No enzyme, no substrate) start->check_controls background_in_no_enzyme High background in 'no enzyme' control? check_controls->background_in_no_enzyme yes1 Yes background_in_no_enzyme->yes1 no1 No background_in_no_enzyme->no1 substrate_issue Potential Substrate Issue - Check for autofluorescence - Test new lot of substrate yes1->substrate_issue reagent_contamination Reagent Contamination - Prepare fresh buffers - Check for contaminated water yes1->reagent_contamination background_in_no_substrate High background in 'no substrate' control? no1->background_in_no_substrate yes2 Yes background_in_no_substrate->yes2 no2 No background_in_no_substrate->no2 enzyme_prep_issue Impure Enzyme Preparation - Check enzyme purity yes2->enzyme_prep_issue nonspecific_binding Non-specific Binding - Optimize blocking step - Add detergent (e.g., Tween-20) - Use appropriate microplate no2->nonspecific_binding

References

Validation & Comparative

Comparative Lipidomics of Cells Treated with Sphingosine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886), a fundamental component of sphingolipids, exists in various stereoisomeric forms, with D-erythro-sphingosine being the most common in mammals.[1] These isomers can exhibit distinct biological activities, influencing critical cellular processes such as proliferation, apoptosis, and inflammation. Understanding how different sphingosine isomers modulate the cellular lipidome is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics. This guide outlines the experimental approach for such a comparative study, from cell treatment to data analysis, and provides context for interpreting the potential findings.

Experimental Protocols

A successful comparative lipidomics study requires meticulous attention to experimental detail. Below are protocols for cell culture, treatment with sphingosine isomers, lipid extraction, and mass spectrometry analysis, compiled from established methodologies.[2][3]

1. Cell Culture and Treatment with Sphingosine Isomers

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines, immune cells, or neuronal cells).

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Sphingosine Isomer Solutions:

    • Prepare stock solutions of D-erythro-sphingosine and its isomer(s) of interest (e.g., L-threo-sphingosine) in a suitable solvent such as ethanol (B145695) or DMSO.

    • On the day of the experiment, dilute the stock solutions in a serum-free medium or a medium containing fatty acid-free bovine serum albumin (BSA) to the desired final concentration (e.g., 10 µM).

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the media containing the sphingosine isomers or the vehicle control to the respective wells.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of a broad range of lipids.

  • Cell Harvesting:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer them to a glass tube.

    • Centrifuge the cell suspension to pellet the cells.

  • Extraction Procedure:

    • To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Vortex the mixture thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex again and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Store the dried lipid extract at -80°C until analysis.

3. Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and identifying a wide array of lipid species.[2] The separation of isomers is a critical step in this type of analysis.[4]

  • Chromatographic Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

    • Use a reverse-phase C18 column for the separation of nonpolar lipids and a normal-phase silica (B1680970) column for the separation of more polar and isomeric species like glucosylceramide and galactosylceramide.[2]

    • Employ a gradient elution program with solvents such as water, methanol, and acetonitrile (B52724) containing additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Mass Spectrometry Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Acquire data in both positive and negative ionization modes to cover a wider range of lipid classes.

    • Perform tandem mass spectrometry (MS/MS) for the structural elucidation of identified lipids.

    • Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of specific lipid species.[3][5]

Data Presentation: Comparative Lipidomic Profiles

The following tables are illustrative examples of how quantitative data from a comparative lipidomics study of cells treated with sphingosine isomers could be presented. The values are hypothetical and intended to guide the presentation of actual experimental results.

Table 1: Hypothetical Changes in Major Sphingolipid Classes Following Treatment with Sphingosine Isomers

Lipid ClassControl (pmol/mg protein)D-erythro-sphingosine (pmol/mg protein)L-threo-sphingosine (pmol/mg protein)Fold Change (D-erythro vs. Control)Fold Change (L-threo vs. Control)
Ceramides (B1148491) 150.2 ± 12.5225.8 ± 18.9180.5 ± 15.11.501.20
Sphingomyelins 350.6 ± 29.3315.4 ± 26.4340.1 ± 28.50.900.97
Glucosylceramides 25.1 ± 2.130.2 ± 2.526.4 ± 2.21.201.05
Sphingosine-1-Phosphate 5.3 ± 0.415.9 ± 1.37.4 ± 0.63.001.40

Table 2: Hypothetical Changes in Key Glycerophospholipid and Glycerolipid Species

Lipid SpeciesControl (pmol/mg protein)D-erythro-sphingosine (pmol/mg protein)L-threo-sphingosine (pmol/mg protein)Fold Change (D-erythro vs. Control)Fold Change (L-threo vs. Control)
Phosphatidylcholine (PC) 1200.5 ± 100.11150.8 ± 96.21180.3 ± 98.70.960.98
Phosphatidylethanolamine (PE) 850.2 ± 71.1800.9 ± 67.0830.6 ± 69.50.940.98
Diacylglycerol (DAG) 30.8 ± 2.645.1 ± 3.835.2 ± 2.91.461.14
Triacylglycerol (TAG) 550.4 ± 46.0580.1 ± 48.5560.9 ± 46.91.051.02

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language).

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Signaling Signaling Molecules Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Synthases Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide->Sphingosine Complex Sphingolipids->Ceramide Hydrolases Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 Sphingosine->S1P Signaling Signaling S1P->Signaling S1PRs

Diagram of the major sphingolipid metabolic pathways.

S1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_ext Extracellular S1P S1PR S1P Receptor (S1PR) S1P_ext->S1PR G_protein G-protein S1PR->G_protein activates Downstream Downstream Effectors (e.g., PLC, PI3K, Rho) G_protein->Downstream activates Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response lead to

Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental_Workflow start Cell Culture treatment Treatment with Sphingosine Isomers start->treatment harvest Cell Harvesting treatment->harvest extraction Lipid Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Lipid Identification analysis->data_processing quantification Quantitative Analysis data_processing->quantification comparison Comparative Analysis quantification->comparison end Results comparison->end

Workflow for comparative lipidomics of sphingosine isomers.

Discussion

The differential effects of sphingosine isomers on the cellular lipidome can provide valuable insights into their specific roles in cell biology. For instance, an increase in ceramide levels upon treatment with D-erythro-sphingosine could suggest an induction of apoptosis, as ceramides are well-known pro-apoptotic molecules. Conversely, a significant elevation in sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule, could indicate a different cellular response.[6]

The stereochemistry of sphingosine can influence its recognition by enzymes involved in sphingolipid metabolism. For example, sphingosine kinases, which phosphorylate sphingosine to S1P, may exhibit stereospecificity, leading to different rates of S1P production depending on the isomer used for treatment. This, in turn, would have profound effects on the downstream signaling pathways activated by S1P receptors.

Furthermore, the incorporation of different sphingosine isomers into complex sphingolipids could alter the biophysical properties of cellular membranes, affecting membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.

Conclusion

A comparative lipidomics approach is a powerful tool for dissecting the distinct biological roles of sphingosine isomers. While this guide provides a framework for conducting such studies, the lack of publicly available, direct comparative datasets highlights a significant knowledge gap in the field. Future research focusing on the differential lipidomic remodeling induced by various sphingosine stereoisomers will be instrumental in advancing our understanding of sphingolipid biology and its implications for human health and disease.

References

Validating the Pro-Apoptotic Effect of Sphingosine (d18:1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic performance of Sphingosine (B13886) (d18:1) with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the potential of sphingosine as a therapeutic agent and to provide detailed methodologies for reproducing key experiments.

Executive Summary

Sphingosine, a key intermediate in sphingolipid metabolism, has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and a shift in the balance of Bcl-2 family proteins. This guide presents a comparative analysis of sphingosine-induced apoptosis, offering quantitative data and detailed experimental protocols to support further research and development.

Comparative Analysis of Pro-Apoptotic Effects

The pro-apoptotic efficacy of sphingosine has been evaluated in various cancer cell lines. The following tables summarize the dose-dependent effects of sphingosine on cell viability and apoptosis induction in Alveolar Rhabdomyosarcoma (ARMS) cells, which are known for their resistance to conventional therapies.

Table 1: Dose-Dependent Effect of Sphingosine on Cell Viability of ARMS Cells

Cell LineSphingosine Concentration (µM)Inhibition of Cell Growth (%) (after 24h)
RH30 1~10%
2.5~25%
5~50% (IC50)
10~75%
15~90%
RH18 1~15%
2.5~40%
3.5~50% (IC50)
5~65%
10~85%

Data adapted from a study on PAX3-FOXO1-positive ARMS cells. The half-maximal inhibitory concentration (IC50) was determined after 24 hours of treatment.

Table 2: Induction of Apoptosis by Sphingosine in ARMS Cells

Cell LineTreatmentPercentage of Annexin V-Positive Cells (Fold Increase)
RH30 Control (vehicle)Baseline
Sphingosine (5 µM for 12h)~5-fold increase
RH18 Control (vehicle)Baseline
Sphingosine (3.5 µM for 12h)~5-fold increase

This data demonstrates a significant increase in the population of apoptotic cells following sphingosine treatment, as quantified by Annexin V staining and flow cytometry.[1]

Signaling Pathways and Experimental Workflows

The pro-apoptotic signaling cascade initiated by sphingosine and the general workflow for its validation are illustrated below.

Sphingosine_Apoptosis_Pathway cluster_0 Sphingolipid Metabolism cluster_1 Apoptotic Cascade cluster_2 Survival Pathway (Inhibited by Sphingosine) Ceramide Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SK) Bax Bax Sphingosine->Bax Activation PKC PKC Sphingosine->PKC Inhibition Akt Akt Sphingosine->Akt Inhibition S1P->Sphingosine S1P Phosphatase Mitochondrion Mitochondrion Bax->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Formation Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cell_Survival Cell Survival PKC->Cell_Survival Akt->Cell_Survival

Sphingosine-induced apoptotic signaling pathway.

Experimental_Workflow A Cell Culture (e.g., RH30, RH18 cells) B Treatment with Sphingosine (Varying concentrations and time points) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Apoptosis Assay (Annexin V / PI Staining) B->D F Caspase Activity Assay (e.g., Caspase-3 colorimetric assay) B->F G Data Analysis and Comparison C->G E Flow Cytometry Analysis D->E E->G F->G

Experimental workflow for validating the pro-apoptotic effect of Sphingosine.

Detailed Experimental Protocols

Cell Culture and Treatment with Sphingosine
  • Cell Lines: Human Alveolar Rhabdomyosarcoma cell lines RH30 and RH18.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Sphingosine Preparation: A stock solution of sphingosine (d18:1) is prepared in ethanol. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 1 to 15 µM). A vehicle control (ethanol) should be used in parallel.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing either sphingosine at various concentrations or the vehicle control. The incubation time is varied depending on the assay (e.g., 12, 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • Procedure:

    • Seed cells in a 96-well plate and treat with sphingosine as described above.

    • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]

  • Procedure:

    • Harvest cells after treatment with sphingosine.

    • Wash the cells twice with cold PBS.[2]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]

    • Incubate for 15 minutes at room temperature in the dark.[2]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic cells

      • Annexin V- / PI+: Necrotic cells

Caspase-3 Activity Assay
  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a colorimetric substrate (e.g., DEVD-pNA) which is cleaved by active caspase-3, releasing pNA that can be quantified by measuring absorbance.

  • Procedure:

    • Lyse the sphingosine-treated and control cells.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the absorbance at 405 nm.

    • The level of caspase-3 activity is directly proportional to the colorimetric signal.

Conclusion

The data and protocols presented in this guide validate the potent pro-apoptotic effect of Sphingosine (d18:1) in cancer cells. Its ability to induce apoptosis at micromolar concentrations, as demonstrated by quantitative assays, highlights its potential as a therapeutic agent. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the mechanisms of sphingosine-induced cell death and explore its clinical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Platforms for Sphingosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical platforms for the quantification of sphingosine (B13886) and its bioactive metabolite, sphingosine-1-phosphate (S1P): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the performance characteristics of each, provide detailed experimental protocols, and present a framework for cross-validation to ensure data consistency and reliability across different analytical methods.

Introduction to Sphingosine and its Significance

Sphingolipids, including sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are critical bioactive signaling molecules involved in a multitude of cellular processes.[1] These include cell proliferation, survival, migration, and immune cell trafficking.[2] The synthesis of S1P from sphingosine is catalyzed by sphingosine kinases (SphK1 and SphK2).[3][4] S1P then exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[3][4][5] Given their central role in physiology and pathology, accurate and precise quantification of sphingosine and S1P is crucial for research and drug development in areas such as oncology, immunology, and cardiovascular disease.[5][6]

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The signaling cascade initiated by S1P is complex and cell-type dependent, involving the activation of various downstream effectors. Understanding this pathway is essential for interpreting the biological significance of measured sphingosine and S1P levels.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_receptor Receptor Binding cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1PR S1P Receptors (S1P₁-₅) S1P->S1PR Extracellular G_protein G Proteins (Gᵢ, G₀, G₁₂, G₁₃, G₀) S1PR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho AC Adenylyl Cyclase (AC) G_protein->AC Differentiation Differentiation PLC->Differentiation ERK ERK PI3K->ERK Survival Survival PI3K->Survival Migration Migration Rho->Migration Proliferation Proliferation ERK->Proliferation

Caption: Simplified S1P signaling pathway.[1][3][6]

Comparison of Analytical Platforms

The two most common platforms for sphingosine and S1P analysis are LC-MS/MS and ELISA. Each has its own set of advantages and disadvantages, making the choice of platform dependent on the specific research question, required throughput, and available resources.

FeatureLC-MS/MSELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation.Antigen-antibody binding with colorimetric or fluorescent detection.
Specificity Very high; can distinguish between structurally similar lipids.Can be prone to cross-reactivity with other lipids.
Sensitivity High; capable of detecting low nanomolar concentrations.[7]Generally lower sensitivity than LC-MS/MS.
Throughput Lower; sample preparation can be extensive and run times are longer.High; suitable for screening large numbers of samples.
Multiplexing Can simultaneously measure multiple sphingolipid species in a single run.Typically measures a single analyte per assay.
Cost High initial instrument cost and requires skilled operators.Lower instrument cost and more user-friendly.
Validation Well-established validation guidelines from regulatory bodies (e.g., FDA).[8]Validation can be more variable between kits and manufacturers.

Quantitative Performance Data

The following tables summarize typical performance characteristics for LC-MS/MS and ELISA-based methods for S1P quantification.

Table 1: LC-MS/MS Performance Characteristics

ParameterTypical ValueReference
Linearity Range25 - 600 ng/mL[8]
Lower Limit of Quantification (LLOQ)0.05 µM (approximately 19 ng/mL)[9]
Inter-day Precision (%CV)-13.8% to 3.3%[7]
Intra-day Precision (%CV)-3.8% to 6.3%[7]
Accuracy (%Bias)Within ±15%[8]

Table 2: ELISA Performance Characteristics

Note: Quantitative performance data for commercially available ELISA kits is often limited in the public domain and can vary significantly between manufacturers. The following are general expectations.

ParameterTypical ValueReference
Detection RangeVaries by kit, typically in the ng/mL range.[10][11][12]
Sensitivity (LOD)Generally in the low ng/mL range.[7]
Intra-Assay Precision (%CV)< 10%Manufacturer's Datasheet
Inter-Assay Precision (%CV)< 15%Manufacturer's Datasheet

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for both LC-MS/MS and ELISA.

LC-MS/MS Protocol for S1P Quantification in Human Serum

This protocol is a composite based on several published methods.[8][13]

1. Sample Preparation (Protein Precipitation)

  • Thaw serum samples and all solutions at room temperature.

  • To 20 µL of serum, add 200 µL of methanol (B129727) containing an internal standard (e.g., C17-S1P at 25 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 series HPLC or equivalent.[9]

  • Column: C18 chromatographic column (e.g., Agilent Eclipse Plus C18, 2.1 mm x 50 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Flow Rate: 500 µL/min.[8]

  • Gradient: Optimized for separation of S1P and the internal standard.

  • Injection Volume: 1 µL.[8]

  • Mass Spectrometer: AB Sciex QTRAP 3200 or equivalent.[14]

  • Ionization Mode: Electrospray Ionization (ESI), positive.[14]

  • Detection: Multiple Reaction Monitoring (MRM).[14][15]

3. Data Analysis

  • Quantify S1P by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

ELISA Protocol for S1P Quantification

This is a general protocol based on commercially available kits.[10][11][12][16][17] Always refer to the specific kit manufacturer's instructions.

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature.

  • Prepare wash buffer, standards, and any required dilutions as per the kit manual.

  • Sample types can include serum, plasma, cell culture supernatants, and tissue homogenates.[10][11][12]

2. Assay Procedure

  • Add 50 µL of standard or sample to each well of the pre-coated microplate.

  • Add 50 µL of prepared Detection Reagent A (biotinylated antibody).

  • Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells 3 times with wash buffer.

  • Add 100 µL of prepared Detection Reagent B (HRP-conjugate).

  • Incubate for 30 minutes at 37°C.

  • Aspirate and wash the wells 5 times.

  • Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution.

  • Read the absorbance at 450 nm immediately.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of S1P in the samples by interpolating their absorbance values from the standard curve.

Cross-Validation of Analytical Platforms

Cross-validation is the process of comparing data from two different analytical methods to determine if the results are comparable.[18] This is a critical step when migrating from one platform to another, or when comparing data generated in different labs or with different techniques.

Experimental Workflow for Cross-Validation

The following workflow outlines the key steps for cross-validating an LC-MS/MS method with an ELISA for sphingosine analysis.

Cross_Validation_Workflow cluster_analysis Parallel Analysis start Start: Define Acceptance Criteria sample_prep Sample Selection & Preparation (Spiked QCs & Incurred Samples) start->sample_prep lcms_analysis Analyze on LC-MS/MS Platform sample_prep->lcms_analysis elisa_analysis Analyze on ELISA Platform sample_prep->elisa_analysis data_comp Data Comparison (Calculate % Difference) lcms_analysis->data_comp elisa_analysis->data_comp eval Evaluate Against Acceptance Criteria data_comp->eval pass Methods are Comparable eval->pass Pass fail Investigate Discrepancies eval->fail Fail

Caption: Workflow for cross-validation of analytical methods.[18][19]

Key Steps in Cross-Validation:

  • Define Acceptance Criteria: Before starting the experiment, define the acceptable level of agreement between the two methods. For incurred samples, a common criterion is that at least two-thirds (67%) of the samples should have a percent difference between the two methods of ≤20%.[19]

  • Sample Selection: A statistically relevant number of samples should be analyzed. This should include both "spiked" quality control (QC) samples (a blank matrix spiked with known concentrations of the analyte) and "incurred" samples (actual study samples).[18][19]

  • Parallel Analysis: The same set of samples should be analyzed by both the LC-MS/MS and ELISA methods.[18]

  • Data Comparison: The results from the two platforms are then compared. The percent difference for each sample can be calculated as:

    % Difference = ((Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)) * 100

  • Evaluation: The results are evaluated against the pre-defined acceptance criteria. If the criteria are met, the two methods can be considered comparable. If not, an investigation into the discrepancies is required.

Conclusion

Both LC-MS/MS and ELISA are valuable tools for the quantification of sphingosine and S1P. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for detailed quantitative analysis.[2] ELISA provides a higher-throughput and more cost-effective solution for screening large numbers of samples. The choice of platform should be guided by the specific needs of the study. When data from different platforms need to be compared, a rigorous cross-validation study is essential to ensure the reliability and consistency of the results. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions for their sphingolipid analysis needs.

References

A Comparative Guide to the Interaction of Sphingosine (d18:1(14Z)) with Sphingosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingosine (B13886) Kinases and the Sphingolipid Rheostat

Sphingosine kinases (SphKs) are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1] There are two main isoforms, SPHK1 and SPHK2, which exhibit distinct subcellular localizations and often opposing biological functions. SPHK1 is predominantly found in the cytoplasm and is generally associated with pro-survival and proliferative signals, while SPHK2 is primarily located in the nucleus and mitochondria and is often linked to pro-apoptotic pathways.[2] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P is often referred to as the "sphingolipid rheostat," with sphingosine kinases acting as a critical regulatory fulcrum.[3]

Comparative Analysis of Substrate Phosphorylation

While the canonical substrate for sphingosine kinases is D-erythro-sphingosine (d18:1(4E)), which possesses a trans double bond at the C4-C5 position, the substrate specificity of these enzymes is not absolute. Studies on various sphingoid bases have revealed that both SPHK1 and SPHK2 can phosphorylate other sphingosine isomers.

Of particular relevance to understanding the interaction of Sphingosine (d18:1(14Z)) is the study of sphinga-4,14-diene (d18:2(4E,14Z)), a sphingoid base with a trans double bond at C4-C5 and a cis double bond at C14-C15.[4] Research has shown that both SPHK1 and SPHK2 can phosphorylate sphinga-4,14-diene with an efficiency comparable to that of the canonical sphingosine (d18:1).[5] This finding strongly suggests that the presence of a double bond at the 14th position, as seen in Sphingosine (d18:1(14Z)), does not impede its recognition and phosphorylation by either SPHK1 or SPHK2.

Quantitative Data Summary

Although specific kinetic parameters (Km and Vmax) for Sphingosine (d18:1(14Z)) are not available, the following table presents the known kinetic constants for the canonical sphingosine (d18:1) and sphinga-4,14-diene with both SPHK1 and SPHK2. This comparison provides a strong inference for the potential interaction of Sphingosine (d18:1(14Z)).

SubstrateKinase IsoformKm (µM)Vmax (relative activity)
Sphingosine (d18:1) SPHK15 - 17Not specified
SPHK23 - 5Not specified
Sphinga-4,14-diene SPHK1Not specifiedSimilar to Sphingosine (d18:1)[5]
SPHK2Not specifiedSimilar to Sphingosine (d18:1)[5]

Note: The Vmax values are reported as having similar efficiency to sphingosine, but specific numerical data was not provided in the cited source.

Experimental Protocols

The determination of sphingosine kinase activity and substrate specificity is crucial for understanding their biological roles and for the development of specific inhibitors. A variety of assay methods are available, each with its own advantages and limitations.

Sphingosine Kinase Activity Assay (Radiometric Method)

This is a classic and highly sensitive method for measuring SphK activity.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to the sphingoid base substrate. The resulting radiolabeled sphingosine-1-phosphate is then separated from the unreacted [γ-³²P]ATP and quantified.

Materials:

  • Recombinant human SPHK1 or SPHK2

  • Sphingoid base substrate (e.g., Sphingosine (d18:1(14Z)))

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM β-mercaptoethanol, 10 mM MgCl₂, 1 mM ATP)

  • Chloroform (B151607), Methanol, HCl

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the kinase buffer, sphingoid base substrate, and the sphingosine kinase enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a mixture of chloroform:methanol:HCl.

  • Perform a two-phase extraction by adding chloroform and a salt solution (e.g., 1M KCl).

  • Centrifuge to separate the phases. The radiolabeled sphingosine-1-phosphate will be in the lower organic phase.

  • Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., 1-butanol:acetic acid:water).

  • Visualize the radiolabeled spots by autoradiography.

  • Scrape the spots corresponding to sphingosine-1-phosphate and quantify the radioactivity using a scintillation counter.

Fluorescence-Based Sphingosine Kinase Assay

This method offers a non-radioactive and high-throughput alternative to the radiometric assay.

Principle: This assay utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine. The phosphorylation of NBD-sphingosine by SphK results in a change in the fluorescence properties of the NBD group, which can be measured to determine kinase activity.[6]

Materials:

  • Recombinant human SPHK1 or SPHK2

  • NBD-sphingosine

  • ATP

  • Kinase reaction buffer

  • Fluorescence plate reader

Procedure:

  • In a multi-well plate, add the kinase reaction buffer, NBD-sphingosine, and the sphingosine kinase enzyme.

  • Add any test compounds or alternative substrates (like Sphingosine (d18:1(14Z)) for competition assays).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time.

  • Measure the change in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.[6]

Visualizations

Sphingolipid Signaling Pathway

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR binds GPCR_signaling Downstream G-protein Signaling S1PR->GPCR_signaling activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase SMase SMase->Ceramide hydrolyzes Sphingosine Sphingosine (d18:1(4E) or d18:1(14Z)) Ceramide->Sphingosine Ceramidase Ceramidase Ceramidase->Sphingosine hydrolyzes SPHK1_mem SPHK1 Sphingosine->SPHK1_mem SPHK1_cyto SPHK1 Sphingosine->SPHK1_cyto SPHK2_nuc SPHK2 Sphingosine->SPHK2_nuc S1P_cyto S1P SPHK1_mem->S1P_cyto produces SPHK1_cyto->SPHK1_mem SPHK1_cyto->S1P_cyto phosphorylates S1P_cyto->S1P_ext transported S1P_Lyase S1P Lyase S1P_cyto->S1P_Lyase Degradation Degradation Products S1P_Lyase->Degradation cleaves S1P_nuc S1P SPHK2_nuc->S1P_nuc phosphorylates HDAC HDACs S1P_nuc->HDAC inhibits

Caption: The Sphingolipid Signaling Pathway.

Experimental Workflow for Sphingosine Kinase Activity Assay

Sphingosine_Kinase_Assay_Workflow cluster_detection Detection Method cluster_radio Radiometric cluster_fluoro Fluorescence start Start prepare_reagents Prepare Reagents: - Kinase (SPHK1 or SPHK2) - Substrate (e.g., Sphingosine d18:1(14Z)) - [γ-³²P]ATP or Fluorescent Probe - Kinase Buffer start->prepare_reagents setup_reaction Set up Reaction Mixture (Kinase + Substrate + Buffer) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction (Add ATP) setup_reaction->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Lipid Extraction stop_reaction->extraction read_plate Read Fluorescence (Plate Reader) stop_reaction->read_plate tlc TLC Separation extraction->tlc quantify_radio Quantify Radioactivity (Scintillation Counting) tlc->quantify_radio analyze_data Analyze Data (Calculate Km, Vmax, etc.) quantify_radio->analyze_data read_plate->analyze_data end End analyze_data->end

Caption: Workflow for Sphingosine Kinase Assay.

Conclusion

The available evidence strongly suggests that the atypical sphingolipid, Sphingosine (d18:1(14Z)), is likely a substrate for both SPHK1 and SPHK2, with phosphorylation efficiency comparable to the canonical sphingosine. This has significant implications for understanding the biological roles of this less-studied sphingoid base and for the design of novel therapeutics targeting the sphingolipid signaling pathway. Further direct kinetic studies are warranted to precisely determine the Km and Vmax values of SPHK1 and SPHK2 for Sphingosine (d18:1(14Z)) to fully elucidate its role in the complex network of sphingolipid metabolism and signaling.

References

A Comparative Analysis of the Metabolic Fates of Sphingosine (d18:1) and its (14Z)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the canonical sphingoid base, Sphingosine (B13886) (d18:1), and its less common geometric isomer, Sphingosine (d18:1(14Z)). Understanding the metabolic nuances of these two molecules is critical for research in lipid signaling, drug development, and the study of diseases associated with altered sphingolipid metabolism.

Introduction to Sphingosine and its Isomers

Sphingosine (d18:1) is a fundamental component of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The most common and well-studied isomer is (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, often referred to simply as d18:1. Its metabolic products, particularly ceramide and sphingosine-1-phosphate (S1P), are key regulators of numerous cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3][4]

The (14Z)-isomer of d18:1 is an example of an "atypical sphingoid base," which differs from the canonical structure in the position and stereochemistry of the double bond. While less abundant, these atypical sphingolipids are gaining attention for their potential roles in various physiological and pathological conditions. The distinct geometry of the (14Z) double bond can influence how these molecules are recognized and processed by the enzymes of the sphingolipid metabolic pathway.

Metabolic Pathways: A Head-to-Head Comparison

The metabolic fate of sphingosine is primarily dictated by a series of enzymatic reactions that lead to either the formation of more complex sphingolipids or to its degradation. The key enzymatic steps include phosphorylation by sphingosine kinases (SphK1 and SphK2) and subsequent cleavage by sphingosine-1-phosphate lyase (S1P lyase).

Sphingosine (d18:1) Metabolism

The metabolic pathway of the canonical d18:1 sphingosine is well-established. Upon entering the cell, it can be utilized in two primary ways:

  • Salvage Pathway: Sphingosine is acylated by ceramide synthases (CerS) to form ceramide. Ceramide serves as a central hub in sphingolipid metabolism, acting as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[3]

  • Phosphorylation and Degradation: Sphingosine is phosphorylated by SphK1 or SphK2 to form sphingosine-1-phosphate (S1P).[2][5] S1P is a potent signaling molecule that can act both intracellularly and extracellularly through its G protein-coupled receptors. The irreversible degradation of S1P is catalyzed by S1P lyase, which cleaves S1P into phosphoethanolamine and hexadecenal.[6][7] This represents the final catabolic step for the sphingoid backbone.

Sphingosine (d18:1(14Z)) Metabolism: A Less-Traveled Path

Direct experimental data on the metabolic fate of Sphingosine (d18:1(14Z)) is limited. However, based on the known substrate specificities of the key enzymes, we can infer its likely metabolic pathway.

  • Degradation by S1P Lyase: S1P lyase exhibits broad substrate specificity with respect to the long-chain base of the sphingoid phosphate.[6] It is known to act on various unsaturated sphingoid base phosphates. This suggests that Sphingosine (d18:1(14Z))-1-phosphate is likely a substrate for S1P lyase, leading to its irreversible degradation.

Quantitative Data Summary

Currently, there is a scarcity of published quantitative data directly comparing the kinetic parameters of enzymes involved in the metabolism of Sphingosine (d18:1) and Sphingosine (d18:1(14Z)). The following table highlights the key metabolic steps and the existing knowledge on enzyme specificity.

Metabolic StepEnzymeSubstrate: Sphingosine (d18:1)Substrate: Sphingosine (d18:1(14Z))
Phosphorylation Sphingosine Kinase 1 & 2 (SphK1/2)Well-established substrate.Likely a substrate, but kinetic parameters are not well-documented.[8][9]
Degradation Sphingosine-1-Phosphate Lyase (S1P Lyase)Well-established substrate.Likely a substrate due to the enzyme's broad specificity for the long-chain base.[6]

Experimental Protocols

Investigating the metabolic fate of these sphingosine isomers requires specific experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Sphingosine Kinase Activity Assay

This assay is designed to determine if Sphingosine (d18:1(14Z)) is a substrate for sphingosine kinases and to compare its phosphorylation rate to that of the canonical d18:1.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (d18:1) and Sphingosine (d18:1(14Z))

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, 0.5% Triton X-100)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform/methanol/acetic acid/water)

  • Phosphorimager or liquid scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, recombinant SphK enzyme, and either Sphingosine (d18:1) or Sphingosine (d18:1(14Z)) at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.

  • Spot the lipid extracts onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Visualize the radiolabeled sphingosine-1-phosphate product using a phosphorimager and quantify the radioactivity by liquid scintillation counting.

  • Determine the kinetic parameters (Km and Vmax) for each substrate by plotting the reaction velocity against the substrate concentration.[10][11][12]

Cellular Uptake and Metabolism Assay

This experiment aims to track the uptake and subsequent metabolic conversion of the sphingosine isomers in a cellular context.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Radiolabeled ([³H]) or fluorescently tagged Sphingosine (d18:1) and Sphingosine (d18:1(14Z))

  • Cell culture medium and supplements

  • Lipid extraction solvents

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) system

Protocol:

  • Culture cells to a desired confluency in appropriate multi-well plates.

  • Incubate the cells with either radiolabeled or fluorescently tagged Sphingosine (d18:1) or Sphingosine (d18:1(14Z)) for various time points (e.g., 0, 1, 4, 24 hours).

  • At each time point, wash the cells with cold PBS to remove any unincorporated sphingosine.

  • Lyse the cells and extract the total lipids.

  • Analyze the lipid extracts by HPLC-MS/MS to separate and quantify the parent sphingosine isomer and its metabolites (e.g., sphingosine-1-phosphate, ceramides).[13][14]

  • Compare the rate of uptake and the profile of metabolites generated from each isomer.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fates of Sphingosine (d18:1) and the proposed pathway for Sphingosine (d18:1(14Z)).

Sphingosine_d18_1_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Sph(d18:1) Sphingosine (d18:1) Sph(d18:1)_in Sphingosine (d18:1) Sph(d18:1)->Sph(d18:1)_in Uptake Cer Ceramide Sph(d18:1)_in->Cer CerS S1P Sphingosine-1-P Sph(d18:1)_in->S1P SphK1/2 ComplexSL Complex Sphingolipids Cer->ComplexSL Synthases Degradation Degradation (Phosphoethanolamine + Hexadecenal) S1P->Degradation S1P Lyase

Caption: Metabolic fate of canonical Sphingosine (d18:1).

Sphingosine_d18_1_14Z_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Sph(d18:1_14Z) Sphingosine (d18:1(14Z)) Sph(d18:1_14Z)_in Sphingosine (d18:1(14Z)) Sph(d18:1_14Z)->Sph(d18:1_14Z)_in Uptake Cer_14Z Ceramide (14Z) Sph(d18:1_14Z)_in->Cer_14Z CerS (?) S1P_14Z Sphingosine-1-P (14Z) Sph(d18:1_14Z)_in->S1P_14Z SphK1/2 (?) ComplexSL_14Z Complex Sphingolipids (14Z) Cer_14Z->ComplexSL_14Z Synthases (?) Degradation_14Z Degradation S1P_14Z->Degradation_14Z S1P Lyase (?)

Caption: Postulated metabolic fate of Sphingosine (d18:1(14Z)).

Conclusion and Future Directions

While the metabolic pathway of canonical Sphingosine (d18:1) is well-characterized, the fate of its (14Z)-isomer remains an area of active investigation. Based on the known broad substrate specificities of key metabolic enzymes, it is likely that Sphingosine (d18:1(14Z)) undergoes a similar metabolic route of phosphorylation and subsequent degradation. However, the efficiency of these processes may be significantly different, potentially leading to altered intracellular concentrations of the parent molecule and its phosphorylated metabolite.

Further research is required to elucidate the precise kinetic parameters of the enzymes involved in the metabolism of Sphingosine (d18:1(14Z)). Such studies will provide a clearer understanding of the biological significance of this and other atypical sphingoid bases and may open new avenues for therapeutic intervention in sphingolipid-related diseases. The use of advanced analytical techniques, such as HPLC-MS/MS, will be crucial in distinguishing and quantifying these closely related isomers and their metabolic products.

References

Unraveling the Transcriptional Tapestry: A Comparative Guide to Gene Expression in Response to Sphingosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids, a class of bioactive lipids, are pivotal regulators of a myriad of cellular processes, from proliferation and differentiation to apoptosis and inflammation. The subtle structural variations between sphingosine (B13886) isomers can trigger distinct signaling cascades, culminating in profoundly different gene expression profiles and cellular fates. This guide provides a comparative analysis of the differential gene expression elicited by key sphingosine isomers, offering valuable insights for understanding their physiological roles and for the development of targeted therapeutics.

At a Glance: Comparative Gene Expression Profiles

The following table summarizes the differential gene expression patterns observed in response to treatment with various sphingosine isomers. It is important to note that the data presented here is a synthesis from multiple studies employing different cell types and experimental conditions. Direct comparative studies are limited, and thus this table serves as a guide to the general trends observed.

Sphingosine IsomerKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysPredominant Cellular OutcomeReference Cell Type(s)
Sphingosine-1-Phosphate (S1P) Pro-survival (e.g., Bcl-2), Pro-inflammatory (e.g., IL-6, COX-2), Angiogenesis-related (e.g., VEGF), Cell cycle progression (e.g., Cyclin D1)Pro-apoptotic (e.g., Bax, caspases)Proliferation, Survival, Inflammation, AngiogenesisEndothelial cells, Smooth muscle cells, Cancer cells
Sphingosine Pro-apoptotic (e.g., Bax, caspases), Cell cycle arrest (e.g., p21, p27)Pro-survival (e.g., Bcl-2), Proliferation-related (e.g., c-Myc)Apoptosis, Cell Cycle ArrestCancer cells, various cell lines
Sphinganine (Dihydrosphingosine) Limited specific data available, often considered a precursor to other sphingolipids. May induce apoptosis at high concentrations.Limited specific data available.Precursor for sphingolipid synthesis; potential for apoptosis induction.Various cell lines
Phytosphingosine Epidermal differentiation markers (e.g., involucrin, loricrin, keratin (B1170402) 1), PPARγPro-inflammatory (e.g., Prostaglandin E2), Cell proliferationAnti-inflammatory, Promotes skin barrier functionKeratinocytes

In-Depth Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating differential gene expression in response to sphingosine isomers.

Cell Culture and Sphingosine Isomer Treatment
  • Cell Lines: A variety of cell lines are utilized depending on the research question, including human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells, various cancer cell lines (e.g., breast, colon), and keratinocytes.

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Isomer Preparation: Sphingosine isomers are typically dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock is then diluted in culture media to the desired final concentration. A vehicle control (media with the solvent) is essential for all experiments.

  • Treatment Conditions: Cells are seeded and allowed to adhere and grow to a specific confluency (often 60-80%). The culture medium is then replaced with fresh medium containing the sphingosine isomer or vehicle control. Treatment duration can range from a few hours to 24 hours or more, depending on the specific genes and pathways being investigated. Concentrations of sphingosine isomers used in studies typically range from 1 to 25 µM.

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure high-quality RNA for downstream applications.

RNA Sequencing (RNA-Seq) and Data Analysis
  • Library Preparation: RNA-seq libraries are typically prepared from total RNA using a commercial kit, such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves the isolation of poly(A)+ mRNA, fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of adapters, and PCR amplification.

  • Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.

  • Data Analysis Pipeline:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: The high-quality reads are then aligned to a reference genome (e.g., human or mouse) using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the treated and control groups using packages like DESeq2 or edgeR in the R programming environment. Genes with a significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

    • Pathway and Gene Ontology Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment and Gene Ontology (GO) analysis are performed using tools like DAVID, Metascape, or GSEA.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in studying the effects of sphingosine isomers on gene expression.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing RNA Sequencing cluster_data_analysis Bioinformatic Analysis cell_culture Cell Seeding & Growth treatment Treatment with Sphingosine Isomer cell_culture->treatment control Vehicle Control cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction rna_qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->rna_qc library_prep RNA-Seq Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data Raw Sequencing Reads sequencing->raw_data alignment Read Alignment to Reference Genome raw_data->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Gene Expression Analysis quantification->diff_expression pathway_analysis Pathway & GO Analysis diff_expression->pathway_analysis

Experimental workflow for analyzing differential gene expression.

s1p_signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_transcription Transcriptional Regulation cluster_cellular_response Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G-proteins (Gi, Gq, G12/13) S1PR->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho NFkB NF-κB PI3K_Akt->NFkB STAT3 STAT3 PI3K_Akt->STAT3 AP1 AP-1 Ras_MAPK->AP1 Migration Migration Rho->Migration Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation STAT3->Survival AP1->Proliferation

S1P signaling leading to differential gene expression.

sphingosine_signaling_pathway cluster_intracellular Intracellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcome Cellular Outcome Sphingosine Sphingosine PKC Protein Kinase C (PKC) (inhibition) Sphingosine->PKC PP2A Protein Phosphatase 2A (activation) Sphingosine->PP2A Caspase_activation Caspase Activation Sphingosine->Caspase_activation CellCycleArrest Cell Cycle Arrest (↑ p21, p27) PKC->CellCycleArrest complex regulation Bcl2_down ↓ Bcl-2 expression PP2A->Bcl2_down Bax_up ↑ Bax expression Caspase_activation->Bax_up Apoptosis Apoptosis Bcl2_down->Apoptosis Bax_up->Apoptosis CellCycleArrest->Apoptosis

Sphingosine-induced signaling leading to apoptosis.

Atypical Sphingolipid SPB 18:1(14Z);O2: A Highly Specific Biomarker for DEGS1-Related Hypomyelinating Leukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the diagnosis of DEGS1-related hypomyelinating leukodystrophy (HLD18) is dawning with the validation of the atypical sphingolipid, SPB 18:1(14Z);O2, as a highly specific and reliable biomarker. This guide provides a comprehensive comparison of SPB 18:1(14Z);O2 with other potential biomarkers, supported by experimental data, and details the methodologies for its detection.

DEGS1-related hypomyelinating leukodystrophy is a severe, autosomal recessive neurological disorder caused by mutations in the DEGS1 gene, which encodes the C4-dihydroceramide desaturase. This enzyme is crucial for the final step in the de novo synthesis of ceramides, essential components of myelin. Loss-of-function mutations in DEGS1 lead to a disruption of sphingolipid metabolism, resulting in the accumulation of dihydroceramides (dhCer) and the formation of the atypical metabolite SPB 18:1(14Z);O2.[1][2]

Comparative Analysis of Biomarkers

The validation of a specific biomarker is critical for the accurate diagnosis and differentiation of DEGS1-related HLD18 from other sphingolipid metabolism disorders. While elevated levels of dihydrosphingolipids (dhSL) are observed in patients with DEGS1 deficiency, they are not exclusive to this condition and can be found in other metabolic diseases.[2] In contrast, the presence of SPB 18:1(14Z);O2 has been identified as a more specific indicator of pathogenic DEGS1 variants.[1][2][3]

BiomarkerDEGS1 Patient with Pathogenic Variant (p.R311K)DEGS1 Patient with Benign Variant (p.G270E)Healthy ControlsSpecificity for DEGS1-HLD18
SPB 18:1(14Z);O2 DetectedAbsentAbsentHigh
Dihydrosphingolipids (dhSL) Significantly ElevatedNot AlteredNormal LevelsLow (elevated in other disorders)

Table 1: Comparison of SPB 18:1(14Z);O2 and Dihydrosphingolipids as Biomarkers for DEGS1-Related Hypomyelinating Leukodystrophy. Data summarized from Hulsmeier et al., 2023.[1][2]

Signaling Pathway and Biomarker Formation

In a healthy individual, the DEGS1 enzyme efficiently converts dihydroceramide (B1258172) to ceramide. However, in individuals with pathogenic DEGS1 mutations, this conversion is impaired, leading to the accumulation of dihydroceramides. This accumulation triggers a metabolic bypass reaction mediated by the fatty acid desaturase 3 (FADS3), resulting in the formation of the atypical sphingolipid SPB 18:1(14Z);O2.[2]

cluster_0 Normal Sphingolipid Synthesis cluster_1 DEGS1 Deficiency Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide   DEGS1 (Functional) Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Dihydroceramide_acc Dihydroceramide (Accumulation) SPB 18:1(14Z);O2 SPB 18:1(14Z);O2 Dihydroceramide_acc->SPB 18:1(14Z);O2 FADS3 Dihydroceramide_blocked Dihydroceramide Ceramide_dec Ceramide (Decreased) Dihydroceramide_blocked->Ceramide_dec   DEGS1 (Deficient) cluster_workflow Experimental Workflow A Plasma Sample Collection B Lipid Extraction (e.g., Chloroform/Methanol) A->B C Chemical Hydrolysis B->C E LC-MS/MS Analysis (HILIC Separation, MRM Detection) C->E D Addition of Internal Standards D->B F Data Analysis and Quantification E->F

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Sphingosine (d18:1(14Z)), a critical component in sphingolipid research. This document provides immediate, procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers and drug development professionals, the integrity of their work and the safety of their environment are paramount. Atypical sphingolipids like Sphingosine (d18:1(14Z)) are at the forefront of cellular signaling research.[1] Proper management of these compounds, from handling to disposal, is a critical aspect of laboratory operations. This guide outlines the necessary procedures for the safe disposal of Sphingosine (d18:1(14Z)), ensuring a secure and compliant research environment.

Chemical and Physical Properties

PropertyData
Chemical Formula C₁₈H₃₇NO₂
Molecular Weight 299.5 g/mol
Appearance Crystalline solid
Solubility Miscible in ethanol. Soluble in DMF (10 mg/ml) and DMSO (2 mg/ml).[1]
Storage Store at -20°C for long-term stability.[2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the information for the closely related Sphingosine (d18:1), this compound should be treated as a potential irritant.

  • Potential Hazards :

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Required Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles.

    • Hand Protection : Wear compatible chemical-resistant gloves.

    • Skin and Body Protection : Wear a laboratory coat.

    • Respiratory Protection : Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential. The following steps provide a clear workflow for the safe disposal of Sphingosine (d18:1(14Z)).

  • Segregation : All waste containing Sphingosine (d18:1(14Z)), including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.

  • Waste Collection :

    • Solid Waste : Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and hazard symbols.

    • Liquid Waste : Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used to dissolve the sphingosine. Do not mix with incompatible waste streams.

  • Storage of Waste : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental services provider. Never dispose of Sphingosine (d18:1(14Z)) down the drain or in the regular trash. [3][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sphingosine (d18:1(14Z)).

G Figure 1: Disposal Workflow for Sphingosine (d18:1(14Z)) cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal A Identify Waste (Unused chemical, contaminated labware, PPE) B Segregate from General Waste A->B C Solid Waste (Labeled, sealed container) B->C D Liquid Waste (Labeled, sealed, compatible container) B->D E Store in Designated Hazardous Waste Area C->E D->E F Contact Licensed Environmental Services Provider E->F G Proper Manifesting & Transportation F->G

Figure 1: Disposal Workflow for Sphingosine (d18:1(14Z))

Disclaimer : This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. In the absence of a specific SDS for Sphingosine (d18:1(14Z)), it is prudent to handle it with the same precautions as its better-characterized isomers.

References

Safeguarding Your Research: A Guide to Handling Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Sphingosine (d18:1(14Z)), a critical component in sphingolipid research. Adherence to these guidelines is paramount to ensure personal safety and maintain the integrity of your experimental workflows.

Essential Personal Protective Equipment (PPE)

When handling Sphingosine (d18:1(14Z)), a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the required PPE.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the substance.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for operations with a risk of generating dust or aerosols.To prevent inhalation of the substance.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of Sphingosine (d18:1(14Z)) minimizes risk and ensures the quality of the compound.

1. Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored at -20°C for long-term stability.[1] For short-term use, it can be kept at room temperature in the continental US, though this may vary elsewhere.[1][2]

2. Preparation of Solutions:

Sphingosine (d18:1(14Z)) is soluble in various organic solvents. For instance, it is soluble in DMF at 10 mg/ml and in DMSO at 2 mg/ml. It is also miscible in ethanol.[2] When preparing solutions, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

3. Handling Procedures:

  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure eyewash stations and safety showers are readily accessible.

Disposal Plan

All waste materials contaminated with Sphingosine (d18:1(14Z)) must be treated as chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing Sphingosine (d18:1(14Z)) should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of Sphingosine (d18:1(14Z)) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Verify Fume Hood Operation A->B C Retrieve Sphingosine from -20°C Storage B->C D Prepare Solvents and Glassware C->D E Weigh Sphingosine in Fume Hood D->E F Dissolve in Appropriate Solvent E->F G Perform Experiment F->G H Collect Liquid Waste in Hazardous Waste Container G->H I Dispose of Contaminated Solid Waste H->I J Clean Work Area I->J K Remove PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of Sphingosine (d18:1(14Z)).

By implementing these safety protocols and operational plans, researchers can confidently and safely work with Sphingosine (d18:1(14Z)), fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.